molecular formula C9H6BrNO B066419 5-bromoisoquinolin-1(2H)-one CAS No. 190777-77-6

5-bromoisoquinolin-1(2H)-one

Cat. No.: B066419
CAS No.: 190777-77-6
M. Wt: 224.05 g/mol
InChI Key: UKIWLFJYNMJPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromoisoquinolin-1(2H)-one is a high-value, synthetically versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery research. This brominated isoquinoline derivative serves as a key intermediate for the construction of more complex molecular architectures, primarily via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Its core structure, featuring a lactam and an electron-rich bromine substituent, is of significant interest in the development of potent inhibitors for various biological targets, including kinases, bromodomains, and phosphodiesterases (PDEs). Researchers value this compound for its ability to introduce the privileged isoquinolin-1(2H)-one scaffold into target molecules, a motif known for its diverse pharmacological properties and presence in compounds with demonstrated anticancer, anti-inflammatory, and neurological activity. The reactivity of the bromine atom allows for precise functionalization, enabling structure-activity relationship (SAR) studies and the exploration of chemical space around this core heterocycle. For Research Use Only.

Properties

IUPAC Name

5-bromo-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWLFJYNMJPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440376
Record name 5-bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190777-77-6
Record name 5-Bromo-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190777-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromoisoquinolin-1(2H)-one from 5-Bromoisoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromoisoquinoline. This transformation is a key step in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the primary synthetic methodology, including a thorough experimental protocol, and presents relevant quantitative and characterization data.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of a bromine atom on the benzene ring and a lactam functionality in the heterocyclic ring. This substitution pattern allows for diverse subsequent chemical modifications, making it a crucial building block in medicinal chemistry and materials science. The synthesis from the readily available 5-bromoisoquinoline is a common and practical approach.

Primary Synthetic Pathway: N-Oxidation and Rearrangement

The most established and widely reported method for the conversion of 5-bromoisoquinoline to this compound involves a two-step sequence:

  • N-Oxidation: The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.

  • Rearrangement and Hydrolysis: The N-oxide undergoes a rearrangement, typically induced by acetic anhydride, followed by hydrolysis to yield the desired isoquinolin-1(2H)-one.

This pathway is efficient and provides good yields of the target compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 5-bromoisoquinoline.

Synthesis of the Starting Material: 5-Bromoisoquinoline

For a comprehensive guide, the synthesis of the starting material, 5-bromoisoquinoline, is first detailed.

Reaction: Bromination of Isoquinoline

Reagents and Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Aqueous Ammonia (25%)

  • Diethyl Ether

  • Sodium Hydroxide (1M aqueous solution)

  • Magnesium Sulfate (anhydrous)

  • Dry ice-acetone bath

  • Standard laboratory glassware and purification apparatus

Procedure:

  • A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.

  • Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

  • The resulting solution is cooled to -25°C using a dry ice-acetone bath.

  • N-Bromosuccinimide (64.6 g, 363 mmol) is added portion-wise, maintaining the internal temperature between -22 and -26°C.

  • The reaction mixture is stirred at -22 ± 1°C for 2 hours and then at -18 ± 1°C for an additional 3 hours.

  • The reaction mixture is then carefully poured onto 1.0 kg of crushed ice.

  • The pH of the resulting mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • The alkaline suspension is extracted with diethyl ether (3 x 200 mL).

  • The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.[1]

Synthesis of this compound

Step 1: N-Oxidation of 5-Bromoisoquinoline

Reagents and Materials:

  • 5-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).[2]

  • m-CPBA (9.28 g, 35.0 mmol) is added to the solution.[2]

  • The mixture is stirred at room temperature for 30 minutes.[2]

  • The reaction mixture is diluted with chloroform and washed with a saturated sodium bicarbonate aqueous solution and saturated brine.[2]

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude 5-bromoisoquinoline N-oxide.[2]

Step 2: Rearrangement and Hydrolysis to this compound

Reagents and Materials:

  • Crude 5-bromoisoquinoline N-oxide

  • Acetic anhydride

  • Sodium hydroxide (2.0 mol/L aqueous solution)

  • Hydrochloric acid (2.0 mol/L aqueous solution)

Procedure:

  • The residue obtained from the N-oxidation step is dissolved in acetic anhydride (78.0 mL) and stirred for 1 hour under reflux.[2]

  • The reaction mixture is concentrated under reduced pressure.[2]

  • A 2.0 mol/L sodium hydroxide aqueous solution (156 mL) is added to the residue, and the mixture is stirred for 2 hours under reflux.[2]

  • The reaction mixture is cooled to room temperature and neutralized with a 2.0 mol/L hydrochloric acid aqueous solution.[2]

  • The precipitated crystals are collected by filtration and dried under reduced pressure to give this compound.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material5-Bromoisoquinoline[2]
ProductThis compound[2]
Yield43% (over two steps)[2]
Purity (NMR)≥95.0%
Molecular FormulaC₉H₆BrNO
Molecular Weight224.05 g/mol [2]
AppearanceLight yellow to brown solid

Characterization Data

Characterization of the final product is crucial for confirming its identity and purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 224.05).

Alternative Synthetic Strategies

While the N-oxidation and rearrangement pathway is the most direct approach from 5-bromoisoquinoline, other methods exist for the synthesis of the isoquinolin-1(2H)-one core structure. These include:

  • Palladium-catalyzed C-H activation: This modern approach involves the coupling of benzamides with α-bromo ketones to construct the isoquinolin-1(2H)-one skeleton.

  • Cyclization of 2-alkynyl benzyl azides: Palladium-catalyzed cyclization can selectively produce 4-bromoisoquinolones under specific conditions.[2]

These alternative methods can be valuable for accessing a wider range of substituted isoquinolin-1(2H)-ones.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Synthesis_Pathway 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline_N-oxide 5-Bromoisoquinoline_N-oxide 5-Bromoisoquinoline->5-Bromoisoquinoline_N-oxide m-CPBA, DCM This compound This compound 5-Bromoisoquinoline_N-oxide->this compound 1. Ac₂O, reflux 2. NaOH, H₂O, reflux

Caption: Synthetic pathway from 5-bromoisoquinoline to this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Start N_Oxidation N-Oxidation of 5-Bromoisoquinoline Start->N_Oxidation Rearrangement_Hydrolysis Rearrangement and Hydrolysis N_Oxidation->Rearrangement_Hydrolysis Product_Isolation Product Isolation (Filtration) Rearrangement_Hydrolysis->Product_Isolation Final_Product This compound Product_Isolation->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization Purity_Assessment Purity Assessment Characterization->Purity_Assessment

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound from 5-bromoisoquinoline. The provided experimental protocol, along with the quantitative and characterization data, offers a solid foundation for researchers in the field of organic synthesis and drug development. The inclusion of alternative synthetic strategies and visual diagrams of the workflow and chemical pathway aims to provide a comprehensive and user-friendly resource.

References

chemical properties and structure of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromoisoquinolin-1(2H)-one: Chemical Properties, Structure, and Synthesis

Introduction

This compound is a heterocyclic organic compound built upon the isoquinolinone scaffold. This core structure is of significant interest to researchers and drug development professionals, primarily due to its prevalence in a class of targeted cancer therapies known as PARP (Poly(ADP-ribose) polymerase) inhibitors. Molecules like olaparib, niraparib, and rucaparib, which feature related structural motifs, have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2][3] The bromine atom at the 5-position serves as a crucial functional handle, enabling further chemical modifications through cross-coupling reactions to explore structure-activity relationships and develop novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols associated with this compound.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[6] Its key chemical and physical properties are summarized in the table below, based on compiled data and computational predictions.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[7]
Molecular Weight 224.05 g/mol [7]
CAS Number 190777-77-6[7]
Appearance Yellow Solid[6]
Boiling Point 443.1 °C at 760 mmHg (Predicted)[7]
Density 1.62 g/cm³ (Predicted)[7]
Flash Point 221.8 °C (Predicted)[7]
XLogP3 2[8]
Topological Polar Surface Area 29.1 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 1[8]
Monoisotopic Mass 222.96328 Da[9]

Note: Many physical properties, such as boiling point and density, are computationally predicted values.

Chemical Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The bromine atom is substituted at position 5 of the isoquinoline ring system. The presence of the lactam (cyclic amide) functional group allows for tautomerization to its aromatic alcohol form, 5-bromo-1-hydroxyisoquinoline, although it predominantly exists in the keto form.

Structural Identifiers:

  • IUPAC Name: 5-bromo-2H-isoquinolin-1-one[7]

  • SMILES: C1=CC2=C(C=CNC2=O)C(=C1)Br[7]

  • InChI: InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)[7]

  • InChIKey: UKIWLFJYNMJPEG-UHFFFAOYSA-N[7]

While a specific single-crystal X-ray crystallography study for this compound is not publicly available, the fused aromatic and heterocyclic rings are expected to be nearly coplanar.[4] Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.[4]

Experimental Protocols

Detailed experimental procedures for the synthesis, purification, and characterization of this compound have been reported.

Synthesis Methodologies

Two primary routes for the synthesis of this compound are outlined below. The following diagram illustrates the general workflow for synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Material reaction Chemical Reaction (e.g., Oxidation / Dehydrogenation) start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup drying Drying of Organic Layer (e.g., over Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Flash Chromatography concentration->chromatography analysis Characterization (LCMS, NMR, etc.) chromatography->analysis product Final Product: This compound chromatography->product

General workflow for the synthesis and purification of this compound.

Protocol 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one [6]

This method involves the oxidation of the corresponding dihydroisoquinolinone.

  • Reaction Setup: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-l-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is prepared in a suitable reaction vessel.

  • Reaction Conditions: The mixture is stirred at 100 °C for 24 hours.

  • Workup: The reaction mixture is cooled and the solvent is removed by evaporation under reduced pressure.

  • Extraction: The residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 300 mL).[6]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a dichloromethane:methanol solvent gradient (from 99:1 to 96:4) to yield the title compound as a yellow solid (1.49 g, 35% yield).[6]

Protocol 2: Oxidation of 5-Bromoisoquinoline [8]

This method starts from the fully aromatic 5-bromoisoquinoline.

  • Reaction Setup: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).

  • Reaction Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Intermediate Processing: The reaction mixture is processed through subsequent steps involving acetic anhydride and sodium hydroxide hydrolysis to form the desired 1(2H)-one structure.[8] (Note: The source provides a truncated protocol; detailed intermediate steps are necessary for full replication).

  • Purification: The final product is purified by flash chromatography.[8]

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LCMS): The compound's purity can be assessed by LCMS. A reported analysis showed 94% purity with a retention time (Rt) of 1.243 minutes.[6]

  • Electrospray Mass Spectrometry (ESMS): ESMS is used to confirm the molecular weight. The compound shows a molecular ion peak at m/z 224 [M+H]⁺.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. While specific peak assignments are not detailed in the available literature, a reference spectrum is available for comparison.[10]

Biological Context: The Role of the Isoquinolinone Scaffold as PARP Inhibitors

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of PARP inhibitors.[1] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[12]

In cancer cells that have a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—for example, due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, the SSBs that normally occur are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.

The diagram below illustrates this mechanism of action, which is the foundational principle for using PARP inhibitors in BRCA-mutated and other HR-deficient cancers.

G ssb Single-Strand Break (SSB) (e.g., from ROS) parp PARP Enzyme ssb->parp recruits replication Replication Fork ssb->replication Unrepaired SSB ber Base Excision Repair (BER) parp->ber initiates ber->ssb SSB Repaired dsb Double-Strand Break (DSB) (Replication Fork Collapse) replication->dsb hr Homologous Recombination (HR) (Error-Free Repair) Functional in Normal Cells dsb->hr repaired by hrd HR Deficiency (HRD) (e.g., BRCA1/2 mutation) Defective in Cancer Cells dsb->hrd cannot be repaired in survival Cell Survival & Proliferation hr->survival apoptosis Genomic Instability & Cell Death (Apoptosis) hrd->apoptosis parp_inhibitor PARP Inhibitor (e.g., Isoquinolinone-based) parp_inhibitor->parp blocks

References

Spectroscopic Profile of 5-bromoisoquinolin-1(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document presents a compilation of mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, the nuclear magnetic resonance (NMR) and infrared (IR) data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.

Mass Spectrometry Data
ParameterValue
Ionization ModeElectrospray (ESI)
Mass AnalyzedPositive Ion
Molecular Ionm/z 224 [M+H]⁺
Molecular FormulaC₉H₆BrNO
Exact Mass222.96 g/mol

Table 1: Mass Spectrometry data for this compound.[1]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~10.5-11.5br s-N-H
~7.8-8.0d~8.0H-8
~7.6-7.7d~8.0H-6
~7.4-7.5t~8.0H-7
~7.1-7.2d~7.5H-4
~6.5-6.6d~7.5H-3

Table 2: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~162C-1 (C=O)
~140C-8a
~135C-7
~130C-4a
~128C-6
~127C-8
~120C-5
~118C-4
~105C-3

Table 3: Predicted ¹³C NMR data for this compound.

Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000MediumN-H stretch
~3100-3000MediumAromatic C-H stretch
~1660StrongC=O stretch (amide)
~1600, ~1480MediumC=C aromatic ring stretch
~1300MediumC-N stretch
~800-750StrongC-H out-of-plane bend
~600-500MediumC-Br stretch

Table 4: Predicted IR data for this compound.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Temperature: 298 K.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the KBr pellet holder is recorded.

    • The sample pellet is placed in the holder, and the sample spectrum is recorded.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is utilized.

  • Data Acquisition:

    • Ionization Mode: Positive ion electrospray.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep IR MS_Prep Prepare Dilute Solution in Volatile Solvent Sample->MS_Prep MS NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

The Solubility Profile of 5-Bromoisoquinolin-1(2H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromoisoquinolin-1(2H)-one in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the available solubility data, presents detailed experimental protocols for solubility determination, and offers a framework for systematic solubility analysis.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₉H₆BrNO.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds.[2][3][4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of substituted isoquinolinone derivatives.[5] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, purification processes, and for the formulation of potential drug candidates.

Qualitative Solubility of Related Compounds

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of structurally similar compounds can provide valuable insights. For instance, 5-bromo-1-chloroisoquinoline is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[6] Another related compound, ethyl 5-bromoisoquinoline-1-carboxylate, is noted to be soluble in organic solvents such as chloroform and methanol.[7] These observations suggest that this compound is likely to exhibit greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents and water.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This protocol is adapted from established methods for organic compound solubility testing.[8][9][10]

Materials and Equipment
  • This compound (solid)

  • A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, Toluene, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation: A Template for Solubility Profiling

The following table provides a structured template for summarizing the experimentally determined solubility of this compound in various solvents.

Solvent ClassificationSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
Polar Protic Water25e.g., Practically insoluble
Methanol25
Ethanol25
Isopropanol25
Acetic Acid25e.g., Sparingly soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)25
N,N-Dimethylformamide (DMF)25e.g., Very soluble
Acetonitrile25
Acetone25
Nonpolar Dichloromethane (DCM)25
Chloroform25e.g., Very slightly soluble
Ethyl Acetate25
Toluene25
Hexane25

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Weigh excess This compound add_solvent Add known volume of solvent start->add_solvent vortex Vortex mix add_solvent->vortex equilibrate Equilibrate at constant temperature (e.g., 24-48h) vortex->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge supernatant Withdraw clear supernatant centrifuge->supernatant filter Filter through 0.45 µm syringe filter supernatant->filter dilute Dilute sample filter->dilute analyze Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End: Report solubility data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

The Multifaceted Biological Potential of Isoquinolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant potential of isoquinolinone derivatives in various therapeutic areas, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel isoquinolinone-based therapeutics.

Anticancer Activity

Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3][5]

Quantitative Anticancer Data

The anticancer efficacy of isoquinolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various human cancer cell lines. The following tables summarize the reported activities of several derivatives.

Table 1: Anticancer Activity of Selected Isoquinolinone Derivatives (IC50/GI50)

Compound/Derivative ClassCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel AveragelgGI50 = -5.18[6]
NarciclasineNCI-60 Panel Average0.046[6]
Benzo[7][8]indolo[3,4-c]isoquinolines (N-(3-morpholinopropyl)-substituted)NCI-60 Panel Average0.039 (GI50)[5]
3-Aryl substituted isoquinolinonesA549, SK-OV-3, SK-Mel-2, HCT-15, XF-498Comparable to doxorubicin[6]
2,3-Diaryl isoquinolinone derivativesMCF-7Significant antiproliferative effects[6]
5H-benzo[9][10]imidazo[1,2-b]isoquinolin-1-oneCdc25B Inhibition5.3[6]
Sulfonamido-TET ethyl acrylateHCT116, CT260.48, 0.58 (24h); 0.23, 0.30 (48h)[11]
Isoquinoline–hydrazinyl-thiazole hybrids (1a)A5491.43[11]
Thienoisoquinoline derivative 35HepG2168.59[11]
Lamellarin DVarious0.038 - 0.110[12]
Lamellarins 6 and 7A5490.008, 0.005[12]
Mechanisms of Anticancer Action

The anticancer effects of isoquinolinone derivatives are mediated through multiple mechanisms, including:

  • Inhibition of Topoisomerases: Certain derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to DNA damage and cell death.[1][5]

  • Induction of Apoptosis: Many isoquinolinone compounds trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and caspase activation.[3][13]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.[5][13]

  • Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of intracellular ROS, which can trigger signaling pathways like the c-Jun N-terminal kinase (JNK) pathway.[1][3]

  • Inhibition of Signaling Pathways: Isoquinolinone derivatives have been shown to inhibit key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3][5]

Key Signaling Pathways in Anticancer Activity

The following diagrams illustrate some of the key signaling pathways targeted by isoquinolinone derivatives in cancer cells.

anticancer_pathways cluster_ros ROS-Mediated Apoptosis cluster_mapk MAPK/ERK Pathway Inhibition cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition isoquinolinone_ros Isoquinolinone Derivative ros ↑ Reactive Oxygen Species (ROS) isoquinolinone_ros->ros jnk JNK Pathway Activation ros->jnk apoptosis_ros Apoptosis jnk->apoptosis_ros isoquinolinone_mapk Isoquinolinone Derivative mek MEK isoquinolinone_mapk->mek erk ERK mek->erk proliferation_arrest Cell Cycle Arrest & Apoptosis erk->proliferation_arrest isoquinolinone_pi3k Isoquinolinone Derivative pi3k PI3K isoquinolinone_pi3k->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth ↓ Cell Proliferation & Survival mtor->cell_growth

Anticancer Signaling Pathways of Isoquinolinone Derivatives.

Anti-inflammatory Activity

Isoquinolinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.[14][15] Their primary mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators.

Table 2: Anti-inflammatory Activity of Selected Isoquinolinone Derivatives

Compound/DerivativeAssay/TargetIC50 (µM)Reference(s)
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)Suppression of IL-6, TNF-α, and NO productionPotent suppression[14]
EpiberberineUrease Inhibition (HPU)3.0[16]
EpiberberineUrease Inhibition (JBU)2.3[16]
Piperlongumine ANO production in LPS-stimulated RAW 264.7 cells0.97[17]
Mechanism of Anti-inflammatory Action

A key mechanism underlying the anti-inflammatory effects of isoquinolinone derivatives is the inhibition of the NF-κB signaling pathway.[14][15] This pathway plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Some derivatives also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB.[14]

NF-κB Signaling Pathway in Inflammation

The following diagram illustrates the inhibition of the NF-κB signaling pathway by isoquinolinone derivatives.

anti_inflammatory_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs tlr4->mapk ikk IKK mapk->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (p50/p65) nfkb->nfkb_active Translocation inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nfkb_active->inflammatory_genes nucleus Nucleus isoquinolinone Isoquinolinone Derivative isoquinolinone->mapk isoquinolinone->ikk

Inhibition of the NF-κB Pathway by Isoquinolinone Derivatives.

Antimicrobial Activity

A growing body of evidence highlights the potent antimicrobial activity of isoquinolinone derivatives against a range of pathogens, including drug-resistant strains.[18][19]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Selected Isoquinolinone Derivatives (MIC)

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)Reference(s)
Tricyclic Isoquinolines (8d)Staphylococcus aureus, Enterococcus faecium16, 128[20]
Tricyclic Isoquinolines (8f)S. aureus, Streptococcus pneumoniae, E. faecium32, 32, 64[20]
Alkynyl Isoquinolines (HSN584, HSN739)Gram-positive bacteria (including MRSA, VRE)4 - 16[19]
(+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, (-)-N-Me-xylopine MeIBacillus cereus, Micrococcus sp., S. aureus≥ 50[21]
Pyrimido-Isoquinolin-Quinone Derivatives (33-35, 42)MRSA, MSSA2[22]
Mechanism of Antimicrobial Action

The mechanisms of antimicrobial action for isoquinolinone derivatives are still under investigation but are thought to involve the disruption of essential bacterial processes. For instance, some derivatives may interfere with cell wall and nucleic acid biosynthesis.[18] The ability of certain alkynyl isoquinolines to overcome resistance to fluoroquinolones suggests a novel mechanism of action.[18]

Neuroprotective Effects

Isoquinolinone derivatives have also shown promise in the field of neuropharmacology, with several compounds demonstrating neuroprotective effects in various models of neuronal injury.[7][23]

Quantitative Neuroprotective Data

The neuroprotective activity is often quantified by the half-maximal effective concentration (EC50) or the concentration required to inhibit a toxic effect (IC50).

Table 4: Neuroprotective Activity of Selected Isoquinolinone Derivatives

Compound/DerivativeModel/TargetIC50/EC50 (µM)Reference(s)
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-1 Inhibition0.45 (IC50)[7]
5-hydroxy TIQ-A derivativePARP-1 Inhibition0.39 (IC50)[7]
5-methoxy TIQ-A derivativePARP-1 Inhibition0.21 (IC50)[7]
TIQ-AOGD-induced neuronal death0.15 (IC50)[7]
N-Methyl-(R)-salsolinol (NMSAL)SH-SY5Y cell viability (toxicity)864 (IC50)[24]
Mechanism of Neuroprotective Action

A significant mechanism of neuroprotection for some isoquinolinone derivatives is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[7] Excessive activation of PARP-1 in response to neuronal injury can lead to cellular energy depletion and cell death. By inhibiting PARP-1, these compounds can preserve cellular energy levels and reduce neuronal damage.[7] Other neuroprotective mechanisms may include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of isoquinolinone derivatives.

General Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel isoquinolinone derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Isoquinolinone Derivatives purification Purification (e.g., Chromatography) synthesis->purification analysis Structural Analysis (NMR, MS) purification->analysis cytotoxicity Cytotoxicity Assay (e.g., MTT) analysis->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) enzyme_inhibition Enzyme Inhibition Assay signaling Signaling Pathway Analysis (Western Blot) antimicrobial->signaling docking Molecular Docking in_vivo In Vivo Studies

A Typical Experimental Workflow.
MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][25]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the isoquinolinone derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[9][25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[3]

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.[1][5]

Protocol (DNA Relaxation Assay):

  • Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, ATP, and supercoiled plasmid DNA.[5]

  • Compound Addition: Add the desired concentration of the isoquinolinone derivative or a vehicle control.[5]

  • Enzyme Addition: Initiate the reaction by adding purified Topoisomerase II enzyme.[5]

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).

  • Gel Electrophoresis: Separate the DNA forms (supercoiled vs. relaxed) on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An effective inhibitor will prevent the relaxation of the supercoiled DNA.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]

Protocol (Broth Microdilution Method):

  • Compound Dilution: Prepare two-fold serial dilutions of the isoquinolinone derivative in a 96-well microtiter plate containing sterile broth.[27]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland standard).[27]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[27]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[27]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[28]

Western Blot Analysis for NF-κB Signaling

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of the NF-κB pathway.[7][29]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the isoquinolinone derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins.[29]

  • Protein Quantification: Determine the protein concentration of the lysates.[29]

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]

  • Blocking: Block the membrane to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα).[29]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]

  • Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[29]

  • Data Analysis: Quantify the band intensities to determine the relative protein levels.[29]

Conclusion

Isoquinolinone derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics. Their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential as lead compounds in drug discovery. The ability of these derivatives to modulate multiple, critical signaling pathways provides a strong rationale for their continued investigation and development. The protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to unlocking the full therapeutic potential of this important class of molecules.

References

5-Bromoisoquinolin-1(2H)-one: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework, featuring a bromine atom at the C5 position, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isoquinolin-1(2H)-one core is a recognized pharmacophore present in numerous biologically active molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility as a key building block in drug discovery.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
CAS Number 190777-77-6
Appearance Yellow solid[1]
Boiling Point 443.2 ± 45.0 °C (Predicted)[2]
Purity (LCMS) 94%[1]
Mass Spectrometry (ESMS) m/z 224 [M+H]⁺[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the isoquinolinone core. A publicly available ¹H NMR spectrum can be found for this compound[3].

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the C-Br stretching vibration.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its corresponding 3,4-dihydro derivative. A reliable method involves the use of 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) as the oxidizing agent.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol)

  • 2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol)

  • 1,4-Dioxane (76 mL)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide solution

  • Dichloromethane

  • Methanol

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and DDQ in 1,4-dioxane is stirred at 100 °C for 24 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with 10% aqueous sodium hydroxide solution.

  • The aqueous layer is separated and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography (eluent: dichloromethane/methanol gradient from 99:1 to 96:4) to afford this compound as a yellow solid.

Yield: 35% (1.49 g)[1]

Synthesis_of_5_bromoisoquinolin_1_2H_one cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one Reaction 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one->Reaction DDQ DDQ DDQ->Reaction 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction 100_C_24h 100 °C, 24h 100_C_24h->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The bromine atom at the C5 position of this compound serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl or 5-heteroaryl isoquinolin-1(2H)-ones.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • The degassed solvent is added, and the mixture is heated to reflux with stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product This compound This compound Reaction This compound->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction 5-Arylisoquinolin-1(2H)-one 5-Arylisoquinolin-1(2H)-one Reaction->5-Arylisoquinolin-1(2H)-one

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 5-amino-substituted isoquinolin-1(2H)-ones. This reaction is crucial for the introduction of various amine functionalities, which can significantly impact the biological activity of the resulting molecules.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base.

  • The degassed solvent and the amine are added.

  • The reaction mixture is heated with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, and the product is isolated through extraction and purification by column chromatography.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product This compound This compound Reaction This compound->Reaction Amine Amine Amine->Reaction Pd_Catalyst Pd Catalyst/Ligand Pd_Catalyst->Reaction Base Base Base->Reaction 5-Amino-isoquinolin-1(2H)-one 5-Amino-isoquinolin-1(2H)-one Reaction->5-Amino-isoquinolin-1(2H)-one

Caption: Buchwald-Hartwig amination of this compound.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant efficacy in the treatment of cancers with deficiencies in the DNA repair pathway, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one scaffold is a key structural motif in several potent PARP inhibitors. This compound has been identified as a potent inhibitor of PARP activity in vitro, highlighting its potential as a lead compound or a key intermediate in the development of new PARP inhibitors[4].

The synthesis of more complex PARP inhibitors can be envisioned starting from this compound, utilizing the cross-coupling reactions described above to introduce functionalities that enhance binding to the PARP enzyme.

Hypothetical Synthetic Pathway to a PARP Inhibitor

The following workflow illustrates a hypothetical pathway for the synthesis of a PARP inhibitor incorporating the 5-substituted isoquinolin-1(2H)-one core. This pathway demonstrates the strategic use of this compound as a starting material.

PARP_Inhibitor_Synthesis cluster_start Starting Material cluster_step1 Step 1: C-C Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Functionalization cluster_final Final Product start This compound step1 Suzuki Coupling (e.g., with a boronic acid) start->step1 intermediate 5-Aryl-isoquinolin-1(2H)-one step1->intermediate step2 Further modification of the aryl group (e.g., amide coupling) intermediate->step2 final PARP Inhibitor step2->final

Caption: Hypothetical synthesis of a PARP inhibitor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond make it an ideal starting material for the synthesis of a diverse range of 5-substituted isoquinolin-1(2H)-one derivatives through robust and high-yielding cross-coupling reactions. The demonstrated potency of this compound as a PARP inhibitor underscores the importance of this scaffold in medicinal chemistry and drug discovery. The methodologies and data presented in this guide are intended to facilitate the work of researchers in harnessing the synthetic potential of this key intermediate for the development of novel and impactful molecules.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. From their initial discovery in the late 19th and early 20th centuries to their modern applications as potent therapeutic agents, the journey of substituted isoquinolinones is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolinones, detailing key synthetic milestones, experimental protocols, and their impact on pharmacology.

Historical Perspective: From Coal Tar to Key Synthetic Methods

The story of the isoquinolinone scaffold is intrinsically linked to its parent heterocycle, isoquinoline. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery paved the way for the exploration of its derivatives, including the oxidized form, isoquinolinone. Early synthetic efforts were focused on the construction of the fundamental isoquinoline ring system.

Early Synthetic Strategies for the Isoquinoline Core

Several classical named reactions laid the groundwork for the synthesis of isoquinolines and, by extension, provided pathways to access isoquinolinones through subsequent oxidation or modification.

  • Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[2]

  • Pomeranz-Fritsch Reaction: Also emerging in 1893, this method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[3]

  • Pictet-Spengler Reaction: Developed in 1911, this reaction is a condensation of a β-arylethylamine with a carbonyl compound to yield a tetrahydroisoquinoline.[2]

While these methods were pivotal for the broader class of isoquinolines, the direct and efficient synthesis of the isoquinolinone scaffold with its characteristic carbonyl group required the development of more specialized methodologies.

The Dawn of Isoquinolinone Synthesis: Key Methodologies

The early 20th century saw the emergence of reactions specifically designed to produce the isoquinolinone core.

  • Gabriel-Colman Rearrangement: First described in 1900, this rearrangement reaction of a phthalimido ester with a strong base, such as an alkoxide, provides a direct route to 4-hydroxyisoquinolinones.[4][5] This reaction represented a significant step forward in accessing this particular subclass of substituted isoquinolinones.

  • Poindexter Synthesis: This method involves the addition of nitriles to o-tolylbenzamide dianions, followed by workup, to yield 3-substituted isoquinolones.[6][7] This was a key development in the ability to introduce substituents at the 3-position of the isoquinolinone ring.

The logical relationship between these early discoveries is illustrated in the following diagram.

logical_relationship Bischler_Napieralski Bischler-Napieralski Reaction (1893) Gabriel_Colman Gabriel-Colman Rearrangement (1900) Poindexter Poindexter Synthesis Bischler_Napieralski->Poindexter Conceptual Link Pomeranz_Fritsch Pomeranz-Fritsch Reaction (1893) Pomeranz_Fritsch->Poindexter Conceptual Link Pictet_Spengler Pictet-Spengler Reaction (1911) Pictet_Spengler->Poindexter Conceptual Link

Early synthetic routes to the isoquinoline and isoquinolinone cores.

Modern Synthetic Era: The Rise of Transition-Metal Catalysis

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted isoquinolinones with the advent of transition-metal catalysis. These methods offer unprecedented efficiency, regioselectivity, and functional group tolerance. A multitude of strategies have been developed, often involving C-H activation/annulation cascades, providing access to a vast chemical space of substituted isoquinolinones.[8][9]

A general workflow for the synthesis of substituted isoquinolinones via a modern transition-metal-catalyzed approach is depicted below.

experimental_workflow start Starting Materials (e.g., Benzamide and Alkyne) reaction Transition-Metal Catalyzed C-H Activation/Annulation start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Substituted Isoquinolinone characterization->final_product

A generalized workflow for modern isoquinolinone synthesis.

Experimental Protocols

Gabriel-Colman Rearrangement for 4-Hydroxyisoquinolinones

This protocol is a representative example of the Gabriel-Colman rearrangement.[4]

Materials:

  • Phthalimidoacetic acid ethyl ester

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve phthalimidoacetic acid ethyl ester in absolute ethanol.

  • Add a solution of sodium ethoxide in absolute ethanol to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 4-hydroxyisoquinolinone.

Poindexter Synthesis of 3-Substituted Isoquinolinones

The following is a general procedure based on the Poindexter synthesis.[6]

Materials:

  • o-Toluamide

  • n-Butyllithium (n-BuLi) in hexanes

  • A nitrile (R-CN)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride solution, saturated

Procedure:

  • Dissolve the o-toluamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add two equivalents of n-BuLi to form the dianion.

  • Add one equivalent of the desired nitrile (R-CN) to the reaction mixture and stir at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the addition of saturated ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-substituted isoquinolinone.

Modern Palladium-Catalyzed Synthesis of 3,4-Substituted Hydroisoquinolones

This protocol is an example of a modern transition-metal-catalyzed approach.

Materials:

  • N-methoxybenzamide

  • 2,3-Allenoic acid ester

  • Pd(CH₃CN)₂Cl₂

  • Ag₂CO₃

  • DIPEA

  • Toluene, anhydrous

Procedure:

  • To a reaction vessel under an inert atmosphere, add N-methoxybenzamide, 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%).

  • Add anhydrous toluene to the mixture.

  • Heat the reaction mixture at 85 °C for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the 3,4-substituted hydroisoquinolone.

Pharmacological Significance and Key Signaling Pathways

Substituted isoquinolinones have emerged as a class of compounds with significant therapeutic potential, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and as agents that interact with microtubules.

PARP Inhibition

PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10][11] Several isoquinolinone-based PARP inhibitors have been developed.

The signaling pathway of PARP inhibition is illustrated below.

parp_pathway DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Recruitment Recruitment of DNA Repair Proteins PARP->Recruitment PARP_inhibition PARP Inhibition Repair Single-Strand Break Repair Recruitment->Repair Isoquinolinone_PARPi Substituted Isoquinolinone (PARP Inhibitor) Isoquinolinone_PARPi->PARP_inhibition DSB_formation Double-Strand Break Formation PARP_inhibition->DSB_formation Blocks repair Cell_death Apoptosis in BRCA-deficient cells DSB_formation->Cell_death

The PARP inhibition signaling pathway.

Table 1: In Vitro Activity of Isoquinolinone-Based PARP Inhibitors

CompoundTargetIC₅₀ (nM)Cell LineCancer Type
OlaparibPARP11.9--
NiraparibPARP13.8--
RucaparibPARP11.4--
TalazoparibPARP10.57--

Note: IC₅₀ values can vary depending on the specific assay conditions.

Microtubule Dynamics

Microtubules are dynamic polymers essential for various cellular processes, including cell division. Certain substituted isoquinolinones have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.

The pathway of microtubule dynamics and its disruption is shown below.

microtubule_pathway Tubulin_dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Inhibition Inhibition of Polymerization Depolymerization Depolymerization Microtubule->Depolymerization Mitotic_spindle Mitotic Spindle Formation Microtubule->Mitotic_spindle Depolymerization->Tubulin_dimers Cell_division Cell Division Mitotic_spindle->Cell_division Isoquinolinone_inhibitor Substituted Isoquinolinone (Microtubule Inhibitor) Isoquinolinone_inhibitor->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption prevents formation Cell_cycle_arrest G2/M Phase Arrest Disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

The microtubule dynamics signaling pathway.

Table 2: In Vitro Activity of Isoquinolinone-Based Microtubule Inhibitors

CompoundIC₅₀ (µM) for Tubulin Polymerization InhibitionCell LineCancer Type
Compound 4c17 ± 0.3MDA-MB-231Breast Cancer
Colchicine (Reference)-MDA-MB-231Breast Cancer

Note: Data for specific isoquinolinone compounds can be found in the cited literature.[12]

Conclusion

The journey of substituted isoquinolinones from their humble beginnings as derivatives of a coal tar isolate to their current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. The development of classical and, more recently, transition-metal-catalyzed synthetic methods has provided access to a vast and diverse range of these compounds. Their demonstrated efficacy as PARP inhibitors and microtubule-disrupting agents underscores their importance in the ongoing quest for novel therapeutics. This guide has provided a foundational understanding of the history, synthesis, and biological significance of substituted isoquinolinones, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

A Technical Guide to the Theoretical and Computational-Based Studies of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-bromoisoquinolin-1(2H)-one. While specific computational research on this molecule is not extensively published, this guide leverages data from closely related analogs, particularly 5-bromoisoquinoline, to illustrate the application of these powerful techniques. This document outlines the synthesis, spectroscopic characterization, and potential biological activities of isoquinoline derivatives, with a focus on the in-silico methods that can be employed to predict and understand their physicochemical properties and structure-activity relationships. This includes a detailed look at Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as the application of molecular docking and quantitative structure-activity relationship (QSAR) studies in the context of drug discovery.

Introduction

The isoquinolin-1(2H)-one scaffold is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a bromine atom at the 5-position of this heterocyclic system, yielding this compound, is of significant interest for several reasons. The bromine atom can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and serve as a versatile synthetic handle for further structural modifications.

Theoretical and computational chemistry offer invaluable tools for the rational design and development of novel therapeutic agents based on the this compound core. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the exploration of interactions with biological macromolecules, thereby accelerating the drug discovery process.

Synthesis and Characterization

The synthesis of this compound has been reported, often proceeding through the dehydrogenation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. A common synthetic route involves the reaction of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one with an oxidizing agent such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in a suitable solvent like 1,4-dioxane at elevated temperatures.[3] The crude product is then purified using chromatographic techniques.[3]

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of this compound. A reported ¹H NMR spectrum provides key diagnostic signals for the protons on the isoquinoline ring system.[4]

2.1.2. Infrared (IR) Spectroscopy

Theoretical and Computational Studies

Computational chemistry provides a powerful avenue to investigate the structural and electronic properties of this compound. These studies can offer insights that are complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.

3.1.1. Molecular Geometry Optimization

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[5] While specific optimized geometry data for this compound is not available, a study on the closely related 5-bromoisoquinoline provides calculated bond lengths and angles, which can serve as a useful reference.[5]

Table 1: Selected Calculated Bond Lengths and Angles for 5-bromoisoquinoline (for illustrative purposes) [5]

ParameterBond Length (Å) (B3LYP/6-311++G(d,p))ParameterBond Angle (°) (B3LYP/6-311++G(d,p))
C1-N21.316C1-N2-C3117.2
N2-C31.371N2-C3-C4123.7
C3-C41.413C3-C4-C4a118.9
C4-C4a1.411C4-C4a-C8a118.3
C4a-C51.415C4a-C5-C6121.2
C5-Br1.897C4a-C5-Br119.2
C5-C61.385C6-C5-Br119.6

Note: This data is for 5-bromoisoquinoline and is presented to illustrate the type of information obtained from DFT calculations. The presence of the carbonyl group and the N-H proton in this compound would lead to different values.

3.1.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is typically performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. A study on 5-bromoisoquinoline provides calculated vibrational frequencies.[5]

Table 2: Selected Calculated Vibrational Frequencies for 5-bromoisoquinoline (for illustrative purposes) [5]

ModeFrequency (cm⁻¹) (B3LYP/6-311++G(d,p))Assignment
ν(C-H)3068Aromatic C-H stretch
ν(C=N)1621C=N stretch
ν(C=C)1580Aromatic C=C stretch
δ(C-H)1235In-plane C-H bend
γ(C-H)828Out-of-plane C-H bend
ν(C-Br)650C-Br stretch

Note: This data is for 5-bromoisoquinoline. The spectrum of this compound would be significantly different, with prominent N-H and C=O stretching vibrations.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Isoquinoline and isoquinolinone derivatives have been investigated as potential inhibitors of various enzymes, and molecular docking studies can provide valuable insights into their mechanism of action.[6]

The general workflow for a molecular docking study is as follows:

molecular_docking_workflow P Protein Target Preparation (e.g., PDB structure, protonation) D Docking Simulation (Define binding site, run docking algorithm) P->D L Ligand Preparation (this compound, 3D structure, charge assignment) L->D A Analysis of Results (Binding poses, scoring functions, interaction analysis) D->A O Lead Optimization (Design of new derivatives with improved binding) A->O

Caption: A generalized workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. QSAR studies have been successfully applied to various series of isoquinoline derivatives to understand the structural requirements for their biological activities.

The development of a QSAR model typically follows these steps:

qsar_workflow DS Data Set Collection (Structures and biological activities of a series of isoquinolinones) CD Descriptor Calculation (Molecular, electronic, topological descriptors) DS->CD MS Model Building (e.g., MLR, PLS, machine learning) CD->MS MV Model Validation (Internal and external validation) MS->MV P Prediction (Activity of new, untested compounds) MV->P

Caption: A typical workflow for developing a QSAR model.

Potential Biological Activities

Derivatives of the isoquinoline and isoquinolinone core have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents.

Antitumor Activity

Numerous studies have reported the antitumor properties of isoquinoline derivatives.[1][7][8][9] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[8][9] The specific substitution pattern on the isoquinoline ring is often crucial for the observed activity.

Antimicrobial Activity

The isoquinoline scaffold is also present in compounds with significant antimicrobial activity.[2] These compounds have shown efficacy against a range of bacterial and fungal pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Experimental and Computational Protocols

Synthesis of this compound

A representative experimental protocol for the synthesis of this compound from 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is as follows:

  • A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in 1,4-dioxane is prepared.[3]

  • The reaction mixture is stirred at 100 °C for 24 hours.[3]

  • The solvent is removed by evaporation.[3]

  • The residue is dissolved in ethyl acetate and washed with an aqueous sodium hydroxide solution.[3]

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.[3]

  • The final product is purified by flash chromatography.[3]

Computational Details for DFT Studies

A general protocol for performing DFT calculations on a molecule like this compound would involve:

  • Structure Building: The initial 3D structure of the molecule is built using a molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[5]

  • Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to predict the IR and Raman spectra.

  • Property Calculation: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) analysis, can be calculated from the optimized geometry.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, given the established biological activities of related isoquinoline derivatives. While specific and detailed theoretical and computational studies on this particular molecule are currently limited in the public domain, this guide has outlined the key computational methodologies that can be applied to gain a deeper understanding of its structure, properties, and potential biological interactions. The integration of computational techniques like DFT, molecular docking, and QSAR with experimental studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives. Future research focusing on the detailed computational analysis and biological evaluation of this compound is highly encouraged.

References

An In-depth Technical Guide to the Safe Handling of 5-Bromoisoquinolin-1(2H)-one for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-bromoisoquinolin-1(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its classification as a hazardous substance, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, necessary precautions, and recommended procedures for the safe use of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₉H₆BrNO[1][2]
Molecular Weight 224.05 g/mol [1][2][3]
CAS Number 190777-77-6[1]
Appearance Yellow solid[1]
Boiling Point 443.2 ± 45.0 °C (Predicted)[3]
Density 1.62 g/cm³[3]
Flash Point 221.8 ± 28.7 °C[3]
XLogP3 2[3]
Hydrogen Bond Donor Count 1[3]
PSA (Polar Surface Area) 29.1 Ų[2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

GHS Hazard Classification:

Hazard ClassCategory
Skin Irritation2
Serious Eye Irritation2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

A comprehensive set of precautionary measures should be implemented to minimize exposure and mitigate risks.

CategoryPrecautionary Statement CodeDescription
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
P264Wash skin thoroughly after handling.[3][4]
P271Use only outdoors or in a well-ventilated area.[3][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Response P302 + P352IF ON SKIN: Wash with plenty of water.[3][4]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
P312Call a POISON CENTER/doctor if you feel unwell.[3]
P321Specific treatment (see supplemental first aid instruction on this label).[3]
P332 + P313If skin irritation occurs: Get medical advice/attention.[3]
P337 + P313If eye irritation persists: Get medical advice/attention.[3]
P362Take off contaminated clothing and wash before reuse.[3]
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3][4]
P405Store locked up.[3][4]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Protocol: General Handling and Weighing

The following protocol outlines a general procedure for safely handling and weighing this compound in a laboratory setting. This procedure is based on a typical synthesis and purification workup and should be adapted to specific experimental needs.

G cluster_prep Preparation cluster_handling Handling and Weighing cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves prep2 Ensure a certified chemical fume hood is operational. prep1->prep2 handle1 Transport the sealed container of This compound to the fume hood. prep2->handle1 handle2 Place the container in a secondary container (e.g., a beaker). handle1->handle2 handle3 Carefully open the container inside the fume hood. handle2->handle3 handle4 Using a clean spatula, weigh the desired amount of the solid onto a tared weigh boat on an analytical balance (preferably located inside the fume hood or in close proximity). handle3->handle4 handle5 Record the exact weight. handle4->handle5 handle6 Securely close the primary container. handle5->handle6 clean1 Wipe the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol) and paper towels. Place used towels in a designated solid waste container. handle6->clean1 clean2 Dispose of the weigh boat and any disposable equipment in the designated solid chemical waste container. clean1->clean2 clean3 Remove PPE in the correct order to avoid contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4 G cluster_compound Compound of Interest cluster_hypothesis Hypothesis Generation cluster_screening Biological Screening cluster_analysis Data Analysis and Further Steps compound This compound hypothesis Based on related isoquinoline/quinolinone structures, hypothesize potential biological activities: - Anticancer - Antimicrobial - Enzyme Inhibition compound->hypothesis screen1 In vitro cytotoxicity assays (e.g., against cancer cell lines) hypothesis->screen1 screen2 Antimicrobial susceptibility testing hypothesis->screen2 screen3 Enzyme inhibition assays (e.g., kinase assays) hypothesis->screen3 analysis Analyze screening results to identify lead activities. screen1->analysis screen2->analysis screen3->analysis elucidation If activity is confirmed, proceed to mechanism of action and signaling pathway elucidation. analysis->elucidation

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This method is particularly valuable in drug discovery for the derivatization of heterocyclic cores like isoquinolin-1(2H)-one.

5-bromoisoquinolin-1(2H)-one is a key starting material for the synthesis of 5-aryl-isoquinolin-1(2H)-ones. These compounds have garnered significant interest, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). PARP inhibitors have emerged as a promising class of anticancer agents, especially for treating cancers with deficiencies in the BRCA1 or BRCA2 tumor suppressor genes, through a concept known as synthetic lethality.[1][2] By coupling various aryl and heteroaryl boronic acids to the 5-position of the isoquinolinone core, researchers can generate diverse libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity against therapeutic targets like PARP-1.

Data Presentation: Suzuki Coupling of Isoquinolinone Derivatives

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pyrimidin-2-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651298[3]
24,6-Dimethylpyrimidin-2-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651295[3]
34-(Trifluoromethyl)pyrimidin-2-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651288[3]
45-Methoxypyrimidin-2-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651292[3]
55-Chloropyrimidin-2-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651275[3]
6Pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651285[3]
72-(Methylthio)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651282[3]
82-Aminopyrimidin-5-ylboronic acid pinacol esterPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651260[3]
92-Hydroxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651240[3]
102,4-Dimethoxypyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ (0.5)SPhos (1.5)K₂CO₃THF/H₂O651290[3]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from a similar procedure for a chloro-isoquinolinone derivative.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.5-15 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O mixture, 1:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath

  • Condenser (if using conventional heating)

  • Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-5 mol%), and the phosphine ligand (e.g., SPhos, 1.5-15 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., THF/H₂O, 1:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight (typically 12 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a biphasic mixture is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • If the reaction is homogeneous, add water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-isoquinolin-1(2H)-one derivative.

Mandatory Visualizations

Experimental Workflow

G reagents Combine this compound, boronic acid, base, catalyst, and ligand inert Establish Inert Atmosphere (N₂ or Ar purge) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 65-100 °C, 12h) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Purification by Column Chromatography workup->purify product Isolated 5-Aryl-isoquinolin-1(2H)-one purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

The 5-aryl-isoquinolin-1(2H)-one products synthesized via this Suzuki coupling protocol are of significant interest as potential PARP inhibitors. The following diagram illustrates the mechanism of synthetic lethality in BRCA-deficient cancer cells when treated with a PARP inhibitor.

G cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) + PARP Inhibitor ssb_n Single-Strand Break (SSB) parp_n PARP-mediated Base Excision Repair (BER) ssb_n->parp_n survival_n DNA Repair & Cell Survival parp_n->survival_n hr_n Homologous Recombination (HR) for Double-Strand Breaks (DSBs) hr_n->survival_n ssb_c Single-Strand Break (SSB) parp_blocked PARP Trapping & BER Inhibition ssb_c->parp_blocked parpi PARP Inhibitor (e.g., 5-aryl-isoquinolin-1(2H)-one) parpi->parp_blocked Blocks dsb Replication Fork Collapse -> Double-Strand Break (DSB) parp_blocked->dsb hr_deficient Defective Homologous Recombination (HR) dsb->hr_deficient apoptosis Cell Death (Apoptosis) hr_deficient->apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. The functionalization of this core structure, particularly at the C5 position, is of significant interest for the development of novel therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one, a key intermediate for the synthesis of a diverse range of 5-aminoisoquinolin-1(2H)-one derivatives.

Reaction Scheme

The general reaction scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.

General Reaction: Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Optimization of Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters, including the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters based on literature precedents for similar heteroaryl halides.[4][5]

Table 1: Summary of Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd₂(dba)₃BINAP1-5Effective for coupling with various amines; a common choice for heteroaryl halides.[4]
Pd(OAc)₂XPhos1-5A bulky, electron-rich ligand that often provides high yields and fast reaction times.
Pd(OAc)₂Johnphos5-10A sterically demanding ligand, shown to be effective in the amination of bromoquinolines.[5]
Pd(OAc)₂P(o-tol)₃5-10A less sterically hindered ligand, which may require higher temperatures and longer reaction times.[5]
Pd(dba)₂Xantphos1-5A versatile ligand known for its effectiveness in a wide range of C-N cross-coupling reactions.
Table 2: Summary of Bases and Solvents
BaseEquivalentsSolventTypical Temperature (°C)Notes
Cs₂CO₃1.5-2.0Toluene, Dioxane, THF80-110A mild and effective base, particularly for base-sensitive substrates.[4]
NaOtBu1.2-1.5Toluene, Dioxane80-110A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[5]
K₃PO₄1.5-2.0Toluene, Dioxane90-120A weaker inorganic base that can be effective with certain catalyst/ligand systems.
K₂CO₃2.0-3.0DMF, Dioxane100-130Often used in couplings with less reactive aryl chlorides, but can also be applied to bromides.

Experimental Workflow

The following diagram illustrates the general workflow for setting up and performing the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Pd catalyst, ligand, and base in a dry flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add anhydrous solvent and amine via syringe. B->C D Heat the reaction mixture with stirring for the specified time (e.g., 2-24 h). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography. H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from a procedure for a similar substrate and should be optimized for the specific amine being used.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, BINAP, and Cs₂CO₃.

  • The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.

  • Anhydrous THF is added via syringe, followed by the addition of the amine.

  • Reaction: The flask is sealed, and the reaction mixture is stirred vigorously while being heated in a preheated oil bath at 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature.

  • The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is transferred to a separatory funnel and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aminoisoquinolin-1(2H)-one derivative.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]

G A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Amine Coordination C->D HNR'R'' E Ar-Pd(II)-NHR'R''₂⁺ X⁻ D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR'R''(L)₂ F->G H Reductive Elimination G->H H->A Ar-NR'R''

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents such as toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.

These application notes and protocols provide a comprehensive guide for the successful execution of the Buchwald-Hartwig amination of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Functionalization of this core structure is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The bromine atom at the 5-position of 5-bromoisoquinolin-1(2H)-one serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.

This document provides detailed application notes and experimental protocols for several major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. These include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi reactions. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in drug discovery and development.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The three fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation (for Suzuki, Stille, Negishi) or Migratory Insertion/Coordination (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, organozinc, alkene, alkyne, or amine) reacts with the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.

Palladium Catalytic Cycle cluster_legend Legend A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Transmetalation / Coordination C->D R-M / Nu E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Ar-R Ar Ar = 5-(1(2H)-oxo)isoquinolinyl R R = Coupling Partner Nu Nu = Nucleophile M M = B, Sn, Zn, etc.

General catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Synthesis of 5-Arylisoquinolin-1(2H)-ones

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide. This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the isoquinolinone core.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O10012[e.g., 85]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane/H₂O908[e.g., 92]
3Thiophen-2-ylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene11016[e.g., 78]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start Start reagents Combine this compound, arylboronic acid, and base in vessel start->reagents inert Establish inert atmosphere (Ar or N₂) reagents->inert solvent Add degassed solvent inert->solvent catalyst Add palladium catalyst solvent->catalyst heat Heat and stir reaction mixture catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Cool, dilute, and perform aqueous workup monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Experimental workflow for Suzuki-Miyaura coupling.

II. Heck Reaction: Synthesis of 5-Alkenylisoquinolin-1(2H)-ones

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted isoquinolinones.

Data Presentation: Illustrative Heck Reaction Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016[e.g., 80]
2StyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8024[e.g., 75]
31-OctenePd₂(dba)₃ (1)XPhos (2)Cs₂CO₃1,4-Dioxane12018[e.g., 65]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the solvent, the base, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

III. Sonogashira Coupling: Synthesis of 5-Alkynylisoquinolin-1(2H)-ones

The Sonogashira reaction is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

Data Presentation: Illustrative Sonogashira Coupling Conditions

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF806[e.g., 93]
21-HeptynePd(PPh₃)₄ (2)CuI (4)DiisopropylamineTHF6012[e.g., 88]
3Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NAcetonitrileRT24[e.g., 85]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at the appropriate temperature (e.g., 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

IV. Buchwald-Hartwig Amination: Synthesis of 5-Amino-isoquinolin-1(2H)-ones

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the amination of aryl halides with a wide range of amines.

Data Presentation: Illustrative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10018[e.g., 90]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024[e.g., 82]
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF8016[e.g., 88]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the palladium catalyst, the ligand, and the base.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

V. Stille Coupling: Synthesis of 5-Substituted Isoquinolin-1(2H)-ones

The Stille reaction couples an organohalide with an organostannane reagent, offering a mild and functional group tolerant method for C-C bond formation.[1][2]

Data Presentation: Illustrative Stille Coupling Conditions

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11016[e.g., 80]
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF7012[e.g., 85]
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)-CuI (10)NMP9024[e.g., 77]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required. Organotin reagents are toxic and should be handled with care.

Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask, add this compound and the palladium catalyst.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the organostannane via syringe.

  • Heat the reaction to the desired temperature (e.g., 110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.

  • Stir for 30 minutes, then filter the resulting precipitate.

  • Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash chromatography.

VI. Negishi Coupling: Synthesis of 5-Substituted Isoquinolin-1(2H)-ones

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, which are among the most reactive organometallic reagents for palladium-catalyzed cross-coupling.[3][4]

Data Presentation: Illustrative Negishi Coupling Conditions

EntryOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄ (5)-THF6512[e.g., 88]
2Ethylzinc bromidePd₂(dba)₃ (2)SPhos (4)Dioxane808[e.g., 75]
3(Thiophen-2-yl)zinc chloridePd(dppf)Cl₂ (3)-DMF9016[e.g., 81]

*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required. Organozinc reagents are moisture and air-sensitive.

Experimental Protocol: General Procedure for Negishi Coupling

Materials:

  • This compound

  • Organozinc reagent (1.5 equivalents, as a solution in THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous solvent.

  • Add the organozinc reagent solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 5-substituted derivatives. The choice of the specific coupling reaction and conditions will depend on the desired substituent to be introduced. The protocols provided in these application notes serve as a starting point for the development of robust and efficient syntheses of novel isoquinolinone-based compounds for drug discovery and development programs. Careful optimization of reaction parameters for each specific substrate combination is recommended to achieve optimal results.

References

Synthesis of 5-Aminoisoquinolin-1(2H)-one Derivatives: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-aminoisoquinolin-1(2H)-one and its derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. Their investigation holds promise for the development of novel therapeutics, particularly in the field of oncology.

Introduction

5-Aminoisoquinolin-1(2H)-one and its analogues are a class of heterocyclic compounds that have garnered substantial attention for their therapeutic potential.[1] The core structure serves as a versatile scaffold for chemical modifications, leading to a diverse range of biological activities. A primary application of these derivatives is the inhibition of PARP enzymes, particularly PARP-1, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Data Presentation

The biological activity of 5-aminoisoquinolin-1(2H)-one derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their growth inhibition (GI50) against various cancer cell lines. The following tables summarize the reported activities of selected derivatives.

Table 1: PARP Inhibition by 5-Aminoisoquinolin-1(2H)-one Derivatives

CompoundDerivativePARP-1 IC50 (µM)PARP-2 IC50 (µM)Selectivity (PARP-1/PARP-2)
1 5-Aminoisoquinolin-1(2H)-one---
2 5-Benzamidoisoquinolin-1-one--9.3[2]

Data not available is denoted by '-'

Table 2: Anticancer Activity of 5-Aminoisoquinolin-1(2H)-one and Related Derivatives

CompoundDerivativeCell LineCancer TypeGI50 (µM)
3 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneOVCAR-4Ovarian Cancer-
3 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-H522Non-Small Cell Lung Cancer-
4 3-Arylisoquinolin-1(2H)-onesVariousVarious-
5 2-Aminodihydroquinoline analogMDA-MB-231Breast Adenocarcinoma~2[2]

Detailed GI50 values for some compounds were not available in the provided search results and are denoted by '-'.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 5-aminoisoquinolin-1(2H)-one.

Synthesis of 5-Nitroisoquinolin-1(2H)-one (Intermediate)

A key intermediate in the synthesis of 5-aminoisoquinolin-1(2H)-one is 5-nitroisoquinolin-1(2H)-one. One reported method involves the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate.[3]

Protocol:

  • Dissolve methyl 2-cyanomethyl-3-nitrobenzoate in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent.

  • Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.

  • Quench the reaction with a suitable reagent (e.g., methanol, water).

  • Extract the product with an organic solvent and purify by column chromatography to yield 5-nitroisoquinolin-1(2H)-one.

Synthesis of 5-Aminoisoquinolin-1(2H)-one

The final step in the synthesis is the reduction of the nitro group of 5-nitroisoquinolin-1(2H)-one. Catalytic hydrogenation is a common and effective method for this transformation.

Protocol:

  • Dissolve 5-nitroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 5-aminoisoquinolin-1(2H)-one.

An alternative, greener approach for the reduction of aromatic nitro compounds is mechanochemical catalytic transfer hydrogenation using ammonium formate as the hydrogen source.[4]

Mandatory Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_derivatives Derivatization Methyl 2-cyanomethyl-3-nitrobenzoate Methyl 2-cyanomethyl-3-nitrobenzoate Reductive Cyclization (DIBAL-H) Reductive Cyclization (DIBAL-H) Methyl 2-cyanomethyl-3-nitrobenzoate->Reductive Cyclization (DIBAL-H) Step 1 5-Nitroisoquinolin-1(2H)-one 5-Nitroisoquinolin-1(2H)-one Reductive Cyclization (DIBAL-H)->5-Nitroisoquinolin-1(2H)-one Catalytic Hydrogenation (H2, Pd/C) Catalytic Hydrogenation (H2, Pd/C) 5-Nitroisoquinolin-1(2H)-one->Catalytic Hydrogenation (H2, Pd/C) Step 2 5-Aminoisoquinolin-1(2H)-one 5-Aminoisoquinolin-1(2H)-one Catalytic Hydrogenation (H2, Pd/C)->5-Aminoisoquinolin-1(2H)-one Acylation, Alkylation, etc. Acylation, Alkylation, etc. 5-Aminoisoquinolin-1(2H)-one->Acylation, Alkylation, etc. Step 3 5-Aminoisoquinolin-1(2H)-one Derivatives 5-Aminoisoquinolin-1(2H)-one Derivatives Acylation, Alkylation, etc.->5-Aminoisoquinolin-1(2H)-one Derivatives

Caption: Synthetic workflow for 5-aminoisoquinolin-1(2H)-one derivatives.

PARP_Signaling_Pathway cluster_damage DNA Damage cluster_parp PARP Activation & PARylation cluster_repair DNA Repair cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break PARP1_Recruitment PARP-1 Recruitment and Binding DNA_Damage->PARP1_Recruitment PARP1_Activation PARP-1 Catalytic Activation PARP1_Recruitment->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_Activation->PAR_Synthesis Auto_PARylation Auto-PARylation of PARP-1 PAR_Synthesis->Auto_PARylation Repair_Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1, Ligase III) Auto_PARylation->Repair_Recruitment PAR chains act as scaffold DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor 5-Aminoisoquinolin-1(2H)-one Derivatives Inhibitor->PARP1_Activation Inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

References

Application of 5-bromoisoquinolin-1(2H)-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-bromoisoquinolin-1(2H)-one, provides a versatile synthetic handle for the development of novel therapeutic agents. This compound serves as a key building block for creating diverse chemical libraries, particularly for the discovery of potent enzyme inhibitors and anticancer agents. Its primary application lies in its use as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms.

Key Applications in Medicinal Chemistry

The this compound moiety is of significant interest in the following areas:

  • Anticancer Drug Discovery: The isoquinolin-1(2H)-one core is a recognized pharmacophore in the design of anticancer agents. Derivatives have been shown to target various cancer hallmarks, including uncontrolled cell proliferation and evasion of apoptosis. The bromo-substitution offers a site for chemical modification to optimize potency and selectivity against various cancer cell lines.

  • PARP Inhibition: The structural similarity of the isoquinolin-1(2H)-one scaffold to the phthalazinone core of established PARP inhibitors like Olaparib makes it a valuable starting point for the design of novel PARP inhibitors. These inhibitors function by trapping PARP enzymes on damaged DNA, leading to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.

  • Intermediate for Chemical Synthesis: The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles.

Quantitative Data on Related Isoquinolin-1(2H)-one Derivatives

While specific quantitative data for the parent this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related derivatives, highlighting the potential of this chemical class.

Compound/DerivativeTarget/AssayCell Line(s)IC50/GI50 (µM)Reference
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneAnticancer Activity (Growth Inhibition)NCI-60 PanellgGI50 = -5.18[1]
3-Aryl substituted isoquinolinonesAnticancer ActivityA549, SK-OV-3, SK-Mel-2, HCT-15, XF-498Comparable to Doxorubicin[1]
5H-Benzo[1][2]imidazo[1,2-b]isoquinolin-1-oneCdc25B Inhibition-5.3[1]
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)PARP-1 Inhibition-0.45[3]
5-Hydroxy TIQ-A derivativePARP-1 Inhibition-0.39[3]
5-Methoxy TIQ-A derivativePARP-1 Inhibition-0.21[3]
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Lead PARP inhibitor)PARP-1 Inhibition-0.434[2]
Tetrazolyl analogue of lead PARP inhibitorPARP-1 Inhibition-0.035[2]
Carboxyl analogue of lead PARP inhibitorPARP-1 Inhibition-0.068[2]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of 5-Substituted Isoquinolin-1(2H)-one Derivatives via Suzuki Coupling

This protocol describes a general method for the functionalization of the 5-bromo position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 3:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted isoquinolin-1(2H)-one.

  • Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[4]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[5]

Protocol 3: PARP-1 Inhibition Assay (Enzymatic Assay)

This protocol describes a method to evaluate the direct inhibitory effect of the compounds on PARP-1 enzyme activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • NAD+ (biotinylated)

  • Activated DNA (to activate PARP-1)

  • Assay buffer

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Test compounds and a known PARP inhibitor (e.g., Olaparib)

Procedure:

  • Coat a streptavidin plate with histones.

  • In a separate reaction plate, prepare a reaction mixture containing the assay buffer, activated DNA, and the test compound at various concentrations.

  • Add the PARP-1 enzyme to the reaction mixture and incubate briefly.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.

  • Wash the plate to remove unbound reagents.

  • Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.

  • Wash the plate again and add the HRP substrate.

  • After a suitable color development, add the stop solution.

  • Measure the absorbance at 450 nm.

  • Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

PARP_Inhibition cluster_brca DNA_SSB DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1_recruitment->PAR Trapping PARP-1 Trapping on DNA PARP1 PARP-1 PARP1->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_recruitment Inhibits PARP_Inhibitor->Trapping Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis BRCA_deficient BRCA-Deficient Cancer Cell

Caption: PARP-1 inhibition pathway.

Experimental Workflow: Synthesis and Evaluation of this compound Derivatives

Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Derivatives Purification->Library Bio_Screening Biological Screening Library->Bio_Screening Anticancer_Assay Anticancer Assays (MTT, etc.) Bio_Screening->Anticancer_Assay PARP_Assay PARP Inhibition Assay Bio_Screening->PARP_Assay Data_Analysis Data Analysis (IC50 Determination) Anticancer_Assay->Data_Analysis PARP_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: Drug discovery workflow.

References

Application Notes and Protocols: Development of Kinase Inhibitors from 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 5-position provides a versatile synthetic handle for the development of novel kinase inhibitors. This functional group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from the 5-bromoisoquinolin-1(2H)-one scaffold.

Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. The methodologies described herein are designed to guide researchers in the discovery and optimization of potent and selective kinase inhibitors based on the this compound core.

Data Presentation: Representative Kinase Inhibitory Activity

While specific kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the following tables summarize quantitative data for structurally related isoquinoline and quinazolinone-based kinase inhibitors to provide a reference for expected potency.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Isoquinoline-Based Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay Method
1 Haspin10.1ADP-Glo™
2 Haspin10.6ADP-Glo™
3 DYRK1A>1000ADP-Glo™
4 PIM1>1000ADP-Glo™

Data is representative from a study on 1H-pyrrolo[3,2-g]isoquinoline derivatives.[2]

Table 2: Cellular Activity of Representative Quinazolinone-Based Inhibitors

Compound IDCell LineIC50 (µM)Assay Method
5c MDA-MB-435 (Melanoma)0.89MTT Assay
8a MDA-MB-435 (Melanoma)1.23MTT Assay
24 Bladder Cancer Cell Line1.6MTT Assay
26 Prostate Cancer Cell Line5.7MTT Assay

Data is representative from studies on quinazolinone and 1,2,6-thiadiazinone-based inhibitors.[3]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-isoquinolin-1(2H)-ones via Suzuki-Miyaura Coupling

This protocol describes a general method for the derivatization of the this compound core.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(dppf)Cl₂·CH₂Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with nitrogen gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-isoquinolin-1(2H)-one derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.[4][5]

Materials:

  • Test compounds (isoquinolin-1(2H)-one derivatives)

  • Target kinase and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

    • Reconstitute the kinase and substrate according to the manufacturer's instructions.

    • Prepare ATP solution at the desired concentration (typically at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[6][7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinolin-1(2H)-one derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[6]

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution following treatment with a test compound.[6]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_synthesis Synthetic Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Library Kinase Inhibitor Library Suzuki->Library Buchwald->Library

Caption: Synthetic workflow for derivatization.

G cluster_kinase_assay Kinase Inhibition Assay Workflow Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Reaction Initiate Kinase Reaction (384-well plate) Reagents->Reaction Incubate_Kinase Incubate (RT, 60 min) Reaction->Incubate_Kinase Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Kinase->Stop Incubate_Stop Incubate (RT, 40 min) Stop->Incubate_Stop Detect Generate Luminescence (Kinase Detection Reagent) Incubate_Stop->Detect Incubate_Detect Incubate (RT, 30 min) Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Data Analysis (IC50) Read->Analyze

Caption: In vitro kinase assay workflow.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Inhibitor Isoquinolinone Inhibitor Inhibitor->Kinase_A

Caption: Inhibition of a signaling pathway.

References

Application Notes and Protocols: 5-Bromoisoquinolin-1(2H)-one in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle for the elaboration of this core structure into potent and selective anticancer agents. This document outlines the application of 5-bromoisoquinolin-1(2H)-one in the synthesis of targeted anticancer agents, with a focus on inhibitors of Poly(ADP-ribose) polymerase (PARP) and the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. A key strategy in modern drug discovery is the design of molecules that selectively target pathways critical for cancer cell survival and proliferation. The isoquinolin-1(2H)-one core is of significant interest due to its presence in various natural products and synthetic compounds with potent anticancer activity. This compound serves as a crucial intermediate, enabling the synthesis of diverse derivatives through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.

Derivatives of the isoquinolinone scaffold have been shown to exhibit anticancer effects through various mechanisms, including the inhibition of critical enzymes like PARP and kinases in the PI3K/Akt/mTOR pathway, as well as by inducing apoptosis and cell cycle arrest.

Synthetic Applications

This compound is a key building block for accessing a variety of substituted isoquinolinone derivatives. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. These modifications are crucial for modulating the potency and selectivity of the resulting compounds towards their biological targets.

General Synthetic Scheme for PARP Inhibitors

A plausible synthetic route to novel PARP inhibitors starting from this compound involves a Suzuki coupling to introduce a functionalized phenyl group, a common feature in many PARP inhibitors.

Synthetic_Scheme_PARP A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Functionalized Phenylboronic Acid B->C D 5-Arylisoquinolin-1(2H)-one Derivative (Potential PARP Inhibitor) C->D

Caption: General synthetic scheme for PARP inhibitors.

Application in Targeting Cancer Signaling Pathways

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[1] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality.[1] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition.

PARP_Inhibition_Pathway cluster_0 Cancer Cell DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair PARP->BER DSB Double-Strand Break PARP->DSB Inhibition leads to unrepaired SSBs Replication DNA Replication BER->Replication Successful Repair Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Isoquinolinone_Inhibitor 5-Arylisoquinolin-1(2H)-one (PARP Inhibitor) Isoquinolinone_Inhibitor->PARP

Caption: PARP inhibition leading to apoptosis.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2][3] Developing inhibitors of this pathway is a major focus of anticancer drug discovery. Isoquinolinone derivatives have been explored as scaffolds for the development of PI3K/Akt/mTOR inhibitors.[4]

PI3K_Akt_mTOR_Pathway cluster_1 Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinolinone_Inhibitor Isoquinolinone Derivative (PI3K/Akt/mTOR Inhibitor) Isoquinolinone_Inhibitor->PI3K Isoquinolinone_Inhibitor->Akt Isoquinolinone_Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Data Presentation

The anticancer activity of synthesized this compound derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Hypothetical 5-Arylisoquinolin-1(2H)-one Derivatives

CompoundR GroupCancer Cell LineIC50 (µM)
HY-1 4-FluorophenylMCF-7 (Breast)5.2
A549 (Lung)8.1
HCT116 (Colon)6.5
HY-2 3-CyanophenylMCF-7 (Breast)2.8
A549 (Lung)4.3
HCT116 (Colon)3.9
HY-3 4-(Piperidin-1-yl)phenylMCF-7 (Breast)0.9
A549 (Lung)1.5
HCT116 (Colon)1.2
Doxorubicin (Reference Drug)MCF-7 (Breast)0.5
A549 (Lung)0.8
HCT116 (Colon)0.6

Table 2: PARP-1 Enzymatic Inhibition Assay

CompoundPARP-1 IC50 (nM)
HY-1 85
HY-2 35
HY-3 8
Olaparib (Reference Drug)5

Experimental Protocols

Synthesis of 5-(4-Fluorophenyl)isoquinolin-1(2H)-one (HY-1)

This protocol describes a representative Suzuki coupling reaction.

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL), add 4-fluorophenylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture at 100 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Synthesis_Workflow Start Start Step1 Combine Reactants: This compound, 4-Fluorophenylboronic acid, Catalyst, Base, Solvents Start->Step1 Step2 Degas with Argon Step1->Step2 Step3 Heat at 100°C for 12h Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Work-up: Dilute with Ethyl Acetate, Wash with Water and Brine Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End End: Obtain Pure Product Step7->End

Caption: Workflow for the synthesis of HY-1.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software.

PARP-1 Enzymatic Assay

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as substrate)

  • NAD+ (biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer

  • Stop solution (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • Microplate reader

Procedure:

  • Coat a 96-well plate with histones and incubate overnight.

  • Wash the plate with wash buffer.

  • Add the synthesized compounds at various concentrations to the wells.

  • Add PARP-1 enzyme and biotinylated NAD+ to initiate the reaction and incubate.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 values.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in constructing inhibitors of key cancer-related targets such as PARP and the PI3K/Akt/mTOR pathway highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate new isoquinolinone-based compounds with the potential to be developed into effective cancer therapeutics. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to optimize their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Functionalization of the C5-Position of the Isoquinolinone Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C5-position of the isoquinolinone core, a key scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and development of novel C5-substituted isoquinolinone derivatives for potential therapeutic applications, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction

The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic pharmaceuticals. Functionalization of this core, particularly at the C5-position, has emerged as a promising strategy in drug discovery. Notably, C5-substituted isoquinolinones have been identified as potent inhibitors of PARP, an enzyme crucial for DNA repair. Inhibition of PARP is a clinically validated approach in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

This document outlines key synthetic strategies for C5-functionalization, provides detailed experimental protocols, and presents quantitative data for selected reactions. Furthermore, it delves into the application of these compounds as PARP inhibitors, including relevant signaling pathways.

Synthetic Methodologies for C5-Functionalization

The introduction of substituents at the C5-position of the isoquinolinone core can be achieved through various synthetic approaches. While direct C-H activation at the C5-position is a desirable and modern strategy, reproducible and detailed protocols in the literature for this specific transformation on the isoquinolinone core are not abundant.

A more established and versatile method involves the synthesis of a C5-halogenated isoquinolinone precursor, which can then undergo a variety of cross-coupling reactions to introduce diverse functionalities. This section will focus on the synthesis of a key intermediate, 5-iodoisoquinolin-1(2H)-one, and its subsequent functionalization via a Palladium-catalyzed Heck coupling reaction.

Synthesis of 5-Iodoisoquinolin-1(2H)-one

The synthesis of 5-iodoisoquinolin-1(2H)-one serves as a critical entry point for a wide range of C5-functionalized derivatives. The following protocol is adapted from established literature procedures.

Experimental Protocol: Synthesis of 5-Iodoisoquinolin-1(2H)-one

This protocol describes a multi-step synthesis starting from 2,6-dicyanotoluene.

Step 1: Synthesis of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine

  • A mixture of 2,6-dicyanotoluene (1.0 eq) and dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) is heated at reflux for 16 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford E-2-(2,6-dicyanophenyl)-N,N-dimethylethenamine.

Step 2: Cyclization to 5-Cyanoisoquinolin-1-one

  • E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).

  • The reaction mixture is heated to 100 °C for 2 hours.

  • After cooling, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-cyanoisoquinolin-1-one.

Step 3: Hydrolysis and Diazotization to 5-Iodoisoquinolin-1-one

  • 5-Cyanoisoquinolin-1-one is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • The resulting amino-isoquinolinone precursor is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) at 0-5 °C.

  • The diazonium salt solution is then added to a solution of potassium iodide to yield 5-iodoisoquinolin-1(2H)-one, which can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Heck Coupling for C5-Alkenylation

The C5-iodo-isoquinolinone is a versatile building block for introducing various substituents via transition metal-catalyzed cross-coupling reactions. The Heck reaction, in particular, is a powerful tool for forming carbon-carbon bonds by coupling the aryl iodide with an alkene.

Experimental Protocol: Heck Coupling of 5-Iodoisoquinolin-1(2H)-one with Methyl Acrylate

  • To a reaction vessel, add 5-iodoisoquinolin-1(2H)-one (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and a base such as triethylamine (Et₃N) (2.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add methyl acrylate (1.5 eq) to the mixture.

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-alkenylated isoquinolinone.

Data Presentation

The following tables summarize the quantitative data for the synthesis of C5-functionalized isoquinolinones.

Table 1: Synthesis of C5-Substituted Isoquinolin-1(2H)-ones

EntryPrecursorReagents and ConditionsProductYield (%)Reference
12,6-Dicyanotoluene1. DMFDMA, reflux; 2. H₂SO₄/AcOH5-Cyanoisoquinolin-1-one-[1]
25-Iodoisoquinolin-1-oneMethyl acrylate, Pd(OAc)₂, PPh₃, Et₃NE-3-(1-Oxoisoquinolin-5-yl)propenoic acid methyl esterGood[1]
35-Bromoisoquinolin-1-one-5-Bromoisoquinolin-1-one-[1]
45-Iodoisoquinolin-1-one-5-Iodoisoquinolin-1-one-[1]

Note: Specific yield data for each step was not provided in the primary source, but the synthesis was reported as successful with good overall yields.

Applications in Drug Development: PARP Inhibition

C5-substituted isoquinolinones have garnered significant attention as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.

Mechanism of Action of PARP Inhibitors

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[2][3][4]

Signaling Pathways

The primary signaling pathway targeted by C5-functionalized isoquinolinone PARP inhibitors is the DNA damage response (DDR) pathway. By inhibiting PARP, these compounds disrupt the base excision repair process.

PARP_Inhibition_Pathway General PARP Inhibition Signaling Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_PARP_Inhibition PARP Inhibition cluster_Cell_Fate Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation DSB Double-Strand Break (DSB) (at replication fork) PARP1->DSB unrepaired SSB leads to BER Base Excision Repair (BER) PARylation->BER recruits repair factors Repair DNA Repair & Cell Survival BER->Repair PARPi C5-Isoquinolinone PARP Inhibitor PARPi->PARP1 inhibits HR_proficient Homologous Recombination (HR) Proficient Cell DSB->HR_proficient HR_deficient Homologous Recombination (HR) Deficient Cell (e.g., BRCA-/-) DSB->HR_deficient HR_repair DSB Repair HR_proficient->HR_repair Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Survival Cell Survival HR_repair->Survival Olaparib_Mitochondrial_Pathway Olaparib-Induced Mitochondrial Fission Pathway Olaparib Olaparib (Phthalazinone Analog) CDK5 CDK5 Activation Olaparib->CDK5 induces Caspase3 Caspase 3 Activation Olaparib->Caspase3 induces Drp1 Drp-1 Phosphorylation (at Ser616) CDK5->Drp1 phosphorylates Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission promotes Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction leads to Mitochondrial_Dysfunction->Caspase3 contributes to Apoptosis Apoptosis Caspase3->Apoptosis Synthetic_Workflow General Workflow for C5-Functionalization Start Starting Material (e.g., 2,6-Dicyanotoluene) Step1 Multi-step Synthesis Start->Step1 Precursor C5-Halogenated Isoquinolinone (e.g., 5-Iodoisoquinolin-1-one) Step1->Precursor Step2 Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction) Precursor->Step2 Product C5-Functionalized Isoquinolinone Step2->Product Alkene Coupling Partner (e.g., Alkene, Boronic Acid) Alkene->Step2 Analysis Purification & Characterization (Chromatography, NMR, MS) Product->Analysis

References

Application Notes and Protocols for 5-bromoisoquinolin-1(2H)-one in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-bromoisoquinolin-1(2H)-one as a versatile building block in materials science, with a particular focus on the development of organic electronic materials. The inherent electronic properties of the isoquinolinone core, combined with the reactive bromine handle, make this compound a promising precursor for the synthesis of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs).

Introduction

The isoquinoline structural motif is a key component in a variety of functional organic materials due to its rigid, planar structure and inherent charge transport capabilities.[1] this compound, in particular, serves as an excellent starting material for creating more complex, conjugated molecules. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This allows for the strategic introduction of various functional groups to tune the photophysical and electronic properties of the resulting materials.

One of the most promising applications for derivatives of this compound is in the field of Organic Light-Emitting Diodes (OLEDs). By coupling an electron-donating moiety to the isoquinolinone core (which can act as an acceptor), it is possible to create donor-acceptor (D-A) molecules. These D-A structures are excellent candidates for high-efficiency emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).[1]

Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs

This section outlines the proposed use of this compound in the synthesis of a novel TADF emitter. The strategy involves a Suzuki cross-coupling reaction to link a carbazole-based donor group to the isoquinolinone acceptor core.

Proposed Donor-Acceptor Molecule

A representative donor-acceptor molecule, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one , is proposed. In this molecule, the isoquinolin-1(2H)-one unit acts as the electron acceptor, while the carbazole unit serves as the electron donor. This structure is designed to facilitate charge transfer and promote efficient TADF.

Quantitative Data Presentation

The following table summarizes the key photophysical and thermal properties of a representative donor-acceptor molecule, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one , based on typical values for similar isoquinoline-based TADF emitters.[3][4][5]

PropertyValue
Photophysical Properties
Absorption (λ_abs) in Toluene~350 nm
Photoluminescence (λ_pl) in Toluene~480 nm (sky-blue emission)
Photoluminescence Quantum Yield (Φ_PL)> 60%
Thermal Properties
Glass Transition Temperature (T_g)> 120 °C
Decomposition Temperature (T_d)> 350 °C
OLED Device Performance
Turn-on Voltage< 3.5 V
Maximum External Quantum Efficiency (EQE_max)> 15%
Emission ColorSky-Blue
CIE Coordinates (x, y)(~0.20, ~0.40)

Experimental Protocols

Protocol 1: Synthesis of 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one via Suzuki Coupling

This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction between this compound and 9H-carbazole-9-boronic acid.[6][7]

Materials:

  • This compound

  • 9H-carbazole-9-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 mmol), 9H-carbazole-9-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).

  • Evacuate the flask and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one.

Protocol 2: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple multilayer OLED device using the synthesized emitter.[3]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Synthesized emitter: 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one

  • Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Electron-transporting layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.

  • Hole-Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (40 nm) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML): Prepare a solution of the synthesized emitter and the CBP host in a suitable solvent (e.g., chlorobenzene) with a specific doping concentration (e.g., 10 wt%). Spin-coat this solution onto the PEDOT:PSS layer to form a 30 nm thick film. Anneal the substrate as required.

  • Electron-Transporting Layer (ETL): Transfer the substrate to a high-vacuum thermal evaporator. Deposit a 20 nm thick layer of Alq₃ by thermal evaporation.

  • Electron-Injection Layer (EIL) and Cathode: Sequentially deposit a 1 nm layer of LiF and a 100 nm layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

Visualizations

Synthesis Workflow

G Synthesis of 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 9H-carbazole-9-boronic acid 9H-carbazole-9-boronic acid 9H-carbazole-9-boronic acid->Suzuki Coupling Pd(OAc)2 / PPh3 Catalyst: Pd(OAc)2 / PPh3 Pd(OAc)2 / PPh3->Suzuki Coupling K2CO3 Base: K2CO3 K2CO3->Suzuki Coupling Toluene/Ethanol/Water Solvent: Toluene/Ethanol/Water Toluene/Ethanol/Water->Suzuki Coupling 90C Temperature: 90 °C, 24h 90C->Suzuki Coupling Workup and Purification Workup and Purification Suzuki Coupling->Workup and Purification Final Product 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one Workup and Purification->Final Product

Caption: Workflow for the Suzuki coupling synthesis.

OLED Device Architecture

OLED_Structure Multilayer OLED Device Structure cluster_device Cathode Cathode (Al, 100 nm) EIL Electron Injection Layer (LiF, 1 nm) ETL Electron Transport Layer (Alq3, 20 nm) EML Emissive Layer (Emitter:Host, 30 nm) HIL Hole Injection Layer (PEDOT:PSS, 40 nm) Anode Anode (ITO) Substrate Glass Substrate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromoisoquinolin-1(2H)-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a two-step process starting from isoquinoline. The first step is the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline. The second step is the conversion of 5-bromoisoquinoline to the target molecule, this compound. Key methods for this conversion include:

  • Oxidation of 5-bromoisoquinoline: This typically involves the use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide, which then rearranges upon treatment with acetic anhydride and subsequent hydrolysis.

  • Dehydrogenation of a dihydro precursor: This route involves the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, followed by dehydrogenation using an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

Q2: My bromination of isoquinoline gives a low yield of the desired 5-bromo isomer. How can I improve this?

A2: Low yields and poor regioselectivity in the bromination of isoquinoline are common issues. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures is a highly effective method for selectively producing 5-bromoisoquinoline in high yields (72-81%).[1] Strict temperature control is crucial to suppress the formation of the undesired 8-bromo isomer, which is often difficult to separate from the product.[1]

Q3: What are the main challenges in the oxidation of 5-bromoisoquinoline to this compound?

A3: The main challenges include controlling the reaction conditions to favor the desired product and managing the purification process. The reaction with m-CPBA can sometimes lead to side reactions if not properly controlled. The subsequent rearrangement and hydrolysis steps also need to be optimized to maximize the yield. A common byproduct from the m-CPBA reaction is m-chlorobenzoic acid, which needs to be efficiently removed during workup.

Q4: How can I effectively purify the final product, this compound?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of brominated heterocyles include ethanol, ethyl acetate/hexanes, and toluene. Column chromatography can also be used for purification, though it may be less practical for large-scale syntheses.

Troubleshooting Guides

Route 1: Oxidation of 5-Bromoisoquinoline
Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete N-oxidation with m-CPBA.- Ensure the m-CPBA used is fresh and active. - Increase the equivalents of m-CPBA (e.g., to 1.5-2.0 eq.). - Monitor the reaction by TLC to ensure complete consumption of the starting material.
Inefficient rearrangement of the N-oxide.- Ensure anhydrous conditions during the addition of acetic anhydride. - Optimize the reaction temperature and time for the rearrangement step.
Incomplete hydrolysis of the intermediate.- Ensure complete hydrolysis by adjusting the concentration of the acid or base and the reaction time.
Formation of multiple byproducts Over-oxidation or side reactions with m-CPBA.- Control the reaction temperature, keeping it low during the addition of m-CPBA. - Add the m-CPBA solution dropwise to maintain better control over the reaction.
Decomposition during workup.- Neutralize the reaction mixture carefully, avoiding excessive heat generation. - Use a buffered wash (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts.
Difficulty in removing m-chlorobenzoic acid Inefficient extraction during workup.- Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct. - Cooling the reaction mixture before filtration can help precipitate some of the benzoic acid.[2]
Route 2: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Problem Potential Cause Troubleshooting Steps
Incomplete dehydrogenation Insufficient amount of DDQ.- Increase the molar equivalents of DDQ (typically 1.1-1.5 eq.).
Low reaction temperature.- Increase the reaction temperature. Dehydrogenation with DDQ often requires refluxing in a suitable solvent like dioxane or toluene.
Short reaction time.- Extend the reaction time and monitor the progress by TLC until the starting material is consumed.
Formation of side products Over-oxidation or side reactions with DDQ.- Use the minimum effective amount of DDQ. - Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.
Difficult purification Presence of DDQ hydroquinone byproduct.- After the reaction, the mixture can be filtered to remove the precipitated hydroquinone. - Washing the organic layer with a basic solution (e.g., sodium hydroxide) can help remove the hydroquinone.

Data Presentation

Table 1: Comparison of Synthetic Methods for 5-Bromoisoquinoline

MethodBrominating AgentCatalyst/SolventTemperature (°C)Reported Yield (%)Key Advantages/Disadvantages
Gordon and Pearson[3]Liquid Br₂AlCl₃ (melt)7543-46Moderate yield; requires handling of liquid bromine.
Mathison and Morgan[3]Gaseous Br₂AlCl₃-42Moderate yield; requires handling of gaseous bromine.
Rey et al.[3]Liquid Br₂AlBr₃-39Lower yield compared to other methods.
De La Mare et al.[3]Br₂Ag₂SO₄ in H₂SO₄-23Low yield.
Brown and Gouliaev[1]NBSconc. H₂SO₄-25 to -1872-81High yield and regioselectivity; requires low temperatures.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline via NBS Bromination

This protocol is adapted from the procedure by Brown and Gouliaev.[1]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Dry ice/acetone bath

  • Aqueous Ammonia (25%)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 340 mL of concentrated sulfuric acid to 0 °C.

  • Slowly add 40 mL (330 mmol) of isoquinoline to the stirred acid, maintaining the internal temperature below 30 °C.

  • Cool the solution to -25 °C using a dry ice/acetone bath.

  • Add 64.6 g (363 mmol) of recrystallized NBS in portions, ensuring the internal temperature remains between -22 and -26 °C.

  • Stir the resulting suspension vigorously for 2 hours at -22 ± 1 °C, then for 3 hours at -18 ± 1 °C.

  • Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a large flask.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25 °C.

  • Extract the alkaline suspension with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with 1 M NaOH (200 mL) and water (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography to yield 5-bromoisoquinoline as a white solid (yield: 47-49%).

Protocol 2: Synthesis of this compound via m-CPBA Oxidation (General Procedure)

Materials:

  • 5-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Aqueous Hydrochloric Acid (e.g., 2 M)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 5-bromoisoquinoline (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.

  • Treat the crude N-oxide with acetic anhydride and heat the mixture (e.g., at reflux) to induce rearrangement.

  • After cooling, carefully quench the excess acetic anhydride with water.

  • Add aqueous HCl and heat the mixture to hydrolyze the acetate intermediate.

  • Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2a Step 2a: Oxidation Route cluster_step2b Step 2b: Dehydrogenation Route Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline -25 to -18 °C Yield: 72-81% NBS NBS, H₂SO₄ Final_Product_A This compound Bromoisoquinoline->Final_Product_A Dihydro_precursor 5-Bromo-3,4-dihydro- isoquinolin-1(2H)-one Bromoisoquinoline->Dihydro_precursor Multistep synthesis mCPBA 1. m-CPBA 2. Ac₂O 3. H₃O⁺ Final_Product_B This compound Dihydro_precursor->Final_Product_B Reflux DDQ DDQ

Caption: Synthetic routes to this compound.

Troubleshooting_Bromination Start Low Yield/Purity in Bromination of Isoquinoline Check_Reagents Are you using NBS in concentrated H₂SO₄? Start->Check_Reagents Check_Temp Is the reaction temperature strictly controlled (-25 to -18 °C)? Check_Reagents->Check_Temp Yes Solution_Method Adopt NBS/H₂SO₄ method for high yield and selectivity. Check_Reagents->Solution_Method No Check_NBS Is the NBS recrystallized and of high purity? Check_Temp->Check_NBS Yes Solution_Temp Maintain low temperature to suppress 8-bromo isomer formation. Check_Temp->Solution_Temp No Solution_NBS Use high purity, recrystallized NBS to avoid side reactions. Check_NBS->Solution_NBS No Purification Purify via fractional distillation or column chromatography. Check_NBS->Purification Yes

Caption: Troubleshooting workflow for the bromination of isoquinoline.

References

Technical Support Center: Purification of Crude 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-bromoisoquinolin-1(2H)-one by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate solvent for the recrystallization of this compound?

A1: Based on procedures for analogous compounds, ethyl acetate is a highly recommended starting solvent for the recrystallization of this compound. A related compound, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, has been successfully recrystallized from ethyl acetate with high yield and purity. For N-aryl pyridone derivatives, which are structurally similar, methanol is also a good starting point for solvent screening.[1] If the compound is found to be too soluble in a single solvent at room temperature, a mixed-solvent system, such as ethyl acetate/hexane, can be effective.[1][2]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more hot solvent in small portions until the solid dissolves.[1] Be cautious not to add an excessive amount, as this will reduce your final yield.[3] If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q3: No crystals are forming after cooling the solution. What are the next steps?

A3: The absence of crystal formation can be due to several factors, including the use of too much solvent or supersaturation.[3] Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to initiate crystallization.

  • Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool Further: If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the solubility of your compound.

Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if there is a high concentration of impurities. To address this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature.

  • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

Q5: The recovery of my purified product is very low. How can I improve the yield?

A5: Low recovery is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[3]

  • Premature crystallization: Ensure that the solution does not cool and form crystals during hot filtration.

  • Incomplete crystallization: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes.

  • Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Crude material does not dissolve in hot solvent Inappropriate solvent choice.Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find a suitable one where the compound is soluble when hot and insoluble when cold.
Insoluble impurities present.Add enough hot solvent to dissolve the desired compound, then perform a hot gravity filtration to remove the insoluble material.
No crystal formation upon cooling Solution is too dilute (too much solvent used).Evaporate some of the solvent by gently heating the solution, then allow it to cool again.
Supersaturation.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product "oils out" High concentration of impurities.Consider a preliminary purification step like flash chromatography. A system of dichloromethane and methanol has been used for this compound.[4][5]
Melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
Solution is too concentrated.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.
Low yield of recovered crystals Compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. The excess solvent can be evaporated after filtration.
Colored impurities in the final product Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping.

Experimental Protocols

Single-Solvent Recrystallization Protocol (using Ethyl Acetate)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Completely dissolve add_solvent->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration Insoluble impurities? cool_rt Cool to room temp. hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum filtration cool_ice->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent cool_rate Cooling too fast? oiling_out->cool_rate min_solvent Used minimal solvent? low_yield->min_solvent evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No evaporate->no_crystals reheat_cool_slow Reheat, add solvent, cool slowly cool_rate->reheat_cool_slow Yes impurities High impurities? cool_rate->impurities No chromatograph chromatograph impurities->chromatograph Consider chromatography re_run Re-run with less solvent min_solvent->re_run No ice_bath Cooled in ice bath? min_solvent->ice_bath Yes ice_bath->low_yield No wash_min Washed with minimal cold solvent? ice_bath->wash_min Yes wash_min->low_yield No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Suzuki Coupling of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-bromoisoquinolin-1(2H)-one. The following sections provide structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common issues and achieve successful coupling.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Question 1: I am seeing no or very low conversion of my this compound. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Suzuki coupling reaction is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the quality of the reagents. The nitrogen atom in the isoquinolinone ring can sometimes interfere with the palladium catalyst.

Potential Causes & Suggested Solutions:

Potential CauseSuggested Solutions
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) source (like Pd(OAc)₂), it requires in situ reduction to the active Pd(0) state.[1] Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a more robust, air-stable precatalyst (e.g., XPhos Pd G2, SPhos Pd G2).[1][2][3]
Catalyst Poisoning The nitrogen atom in the isoquinolinone substrate can coordinate to the palladium center, inhibiting its catalytic activity.[4] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or tBu₃P) that shield the palladium and promote the desired catalytic cycle.[1][5][6]
Suboptimal Reaction Conditions The reaction may require optimization. Systematically screen different bases, solvents, and temperatures.[2] For challenging substrates, higher temperatures may be necessary; consider using a high-boiling solvent like dioxane or DMF, or employing microwave irradiation to reduce reaction times and improve yields.[7]
Poor Reagent Quality Ensure the this compound and the boronic acid/ester are pure and dry. Boronic acids can degrade over time.[5] Solvents must be anhydrous (if required by the specific protocol) and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][2]

Question 2: My reaction is messy, with significant side products. How can I identify and minimize them?

Answer:

The formation of side products is a frequent challenge in Suzuki couplings. The most common culprits are protodeboronation (hydrolysis of the boronic acid) and homocoupling of the starting materials.

Common Side Reactions & Mitigation Strategies:

Side ProductDescription & CauseSuggested Solutions
Protodeboronation Product The boronic acid's C-B bond is cleaved and replaced with a hydrogen atom, typically from water in the reaction mixture.[1] This is common with heteroaryl boronic acids.[8]Use a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate, which release the boronic acid slowly under the reaction conditions.[2][9][10] Ensure you are using dry solvents and consider a milder base like KF or K₂CO₃.[11][12]
Homocoupling Product (Biaryl) Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the reaction contains Pd(II) species that have not been reduced to Pd(0).[8]Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[1][13] Using a pre-formed Pd(0) catalyst can also help minimize this side reaction.[13]
Dehalogenation Product The bromine on the isoquinolinone is replaced by a hydrogen atom. This can occur if the intermediate palladium-aryl complex reacts with a hydride source before transmetalation.[13]Avoid potential hydride sources such as amine bases or alcohol solvents if dehalogenation is a significant issue.[13] Optimizing the reaction to ensure a faster transmetalation step can also reduce this side reaction.[13]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Failed Suzuki Coupling (Low Yield / Impure Product) check_conversion Analyze Crude Reaction: No/Low Conversion of Starting Material? start->check_conversion side_products Analyze Crude Reaction: Significant Side Products? check_conversion->side_products No catalyst_issue Potential Cause: Inactive or Poisoned Catalyst check_conversion->catalyst_issue Yes protodeboronation Side Product: Protodeboronation? side_products->protodeboronation Yes conditions_issue Potential Cause: Suboptimal Conditions catalyst_issue->conditions_issue solution_catalyst Solution: - Use Pd(0) precatalyst - Use bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst_issue->solution_catalyst reagent_issue Potential Cause: Poor Reagent/Solvent Quality conditions_issue->reagent_issue solution_conditions Solution: - Screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) - Screen solvents (Dioxane, DMF) - Increase temperature / Use MW conditions_issue->solution_conditions solution_reagents Solution: - Use fresh, pure reagents - Thoroughly degas solvents reagent_issue->solution_reagents homocoupling Side Product: Homocoupling? protodeboronation->homocoupling No solution_boron Solution: - Use boronic ester (Bpin, MIDA) - Use anhydrous conditions - Use milder base (KF) protodeboronation->solution_boron Yes dehalogenation Side Product: Dehalogenation? homocoupling->dehalogenation No solution_homocoupling Solution: - Rigorously exclude O₂ (degas) - Maintain inert atmosphere - Use Pd(0) source homocoupling->solution_homocoupling Yes solution_dehalogenation Solution: - Avoid amine/alcohol reagents - Optimize for faster transmetalation dehalogenation->solution_dehalogenation Yes

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for a nitrogen-containing heterocycle like this compound?

A1: There is no single "best" combination, as the optimal choice is often substrate-dependent. However, for nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to prevent catalyst poisoning and facilitate the oxidative addition step.[1][6] Good starting points for screening include:

  • Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or modern precatalysts like XPhos-Pd-G2/G3.

  • Ligands: XPhos, SPhos, RuPhos, or P(t-Bu)₃. These ligands enhance catalyst stability and activity.[1]

Q2: How do I choose the right base and solvent?

A2: The base is critical for activating the boronic acid to facilitate the transmetalation step.[14] The choice of both base and solvent can significantly affect the reaction outcome.

  • Bases: A screening of common bases is recommended. Inorganic bases are typically effective.[14]

    • K₂CO₃ / Cs₂CO₃: Often used and effective in many systems. Cesium carbonate is more soluble and can be more effective but is also more expensive.[15]

    • K₃PO₄: A stronger base that can be effective for less reactive aryl bromides.[13]

  • Solvents: The solvent must solubilize the reagents and be compatible with the reaction temperature.

    • Dioxane/Water or THF/Water: Common solvent mixtures that work well for a wide range of substrates.[1]

    • Toluene, DMF: Aprotic polar solvents that can be useful, especially for improving the solubility of substrates.[1][12]

    • Degassing: Regardless of the solvent, it must be thoroughly degassed to remove dissolved oxygen.[2]

Q3: Should I use a boronic acid or a boronic ester?

A3: While boronic acids are commonly used, they can be prone to side reactions like protodeboronation and homocoupling.[5][8] Boronic esters, such as pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) boronates, or potassium organotrifluoroborates (BF₃K), are often more stable.[9][16][17] They act as a "slow release" source of the boronic acid under the reaction conditions, which can minimize side reactions and improve yields, especially with sensitive substrates.[9][16]

Q4: What is the general mechanism for the Suzuki-Miyaura coupling?

A4: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[8][17]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid/ester is transferred to the palladium complex, displacing the halide.[17][18]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8][17]

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L₂ pd2_oxidative L₂Pd(II)(Ar¹)(X) pd0->pd2_oxidative Oxidative Addition pd2_transmetal L₂Pd(II)(Ar¹)(Ar²) pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd2_transmetal->product ar1x Ar¹-X (5-Bromoisoquinolinone) ar1x->pd2_oxidative ar2by2 Ar²-B(OR)₂ (Boronic Ester) ar2by2->pd2_transmetal base Base (e.g., K₂CO₃) base->pd2_oxidative

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Data & Protocols

Table 1: Example Conditions for Suzuki Coupling of N-Heterocyclic Bromides

The following table summarizes various conditions reported for Suzuki couplings on related nitrogen-containing heteroaromatic systems to guide your optimization. Yields are highly dependent on the specific substrates used.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂OReflux85-95
3-BromoquinolineArylboronic acidsPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9070-92
5-BromonicotinaldehydePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄Dioxane100~80
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8090
2-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095-99

Data compiled from multiple sources for illustrative purposes.[2][19][20]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative starting point and should be optimized for your specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[7]

  • Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][19]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1][19]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1][2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7][19]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2][19]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][7]

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging couplings, a parallel screen of catalysts, ligands, and bases can efficiently identify optimal conditions.

  • Prepare a stock solution of this compound and the boronic acid/ester in the chosen solvent.

  • In an array of reaction vials (e.g., in a 24-well plate), dispense the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Dispense the stock solution of starting materials into each vial.

  • Add the different palladium catalyst/ligand combinations to each designated vial under an inert atmosphere.

  • Seal the plate and heat to the desired temperature.

  • After a set time, quench the reactions and analyze the outcome of each by LC-MS to determine the relative conversion and product formation.

References

Technical Support Center: Bromination of Isoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the bromination of isoquinolin-1(2H)-one. The focus is on identifying and mitigating the formation of common side products to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of isoquinolin-1(2H)-one?

The primary product from the electrophilic bromination of isoquinolin-1(2H)-one is typically 4-bromoisoquinolin-1(2H)-one . The C-4 position is electronically activated and sterically accessible, making it the most favorable site for electrophilic attack.[1]

Q2: What are the most common side products observed during this reaction?

Common side products arise from over-bromination or substitution at alternative positions. These can include:

  • Di-brominated isoquinolinones: Further bromination on the benzenoid ring can lead to products like 5,7-dibromo- or 5,8-dibromo-isoquinolin-1(2H)-one. The formation of polyhalogenated products is a known issue in the halogenation of quinolines and isoquinolines.[2][3]

  • Regioisomers: While C-4 is the preferred site, minor substitution may occur at other positions on the benzene ring, such as C-5 or C-7, especially under harsh reaction conditions or with different catalysts.[3] The bromination of the parent isoquinoline can be directed to the 5-position under specific acidic conditions.[4][5]

  • Unreacted Starting Material: Incomplete conversion is a common issue that complicates purification.

Q3: Which brominating agents are suitable for this reaction?

Commonly used brominating agents for electrophilic aromatic substitution on such heterocyclic systems include:

  • N-Bromosuccinimide (NBS): A mild and selective reagent, often used to avoid over-bromination. It is frequently employed for brominating activated aromatic rings.[6][7]

  • Molecular Bromine (Br₂): A stronger brominating agent that typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to enhance its electrophilicity.[8][9]

Q4: How does the choice of acid or catalyst affect the reaction outcome?

The choice of acid and its concentration can significantly influence the regioselectivity of the bromination. For isoquinoline, bromination in concentrated sulfuric acid with NBS can selectively yield 5-bromoisoquinoline.[3][4] This highlights the sensitivity of the reaction outcome to the specific conditions employed. A Lewis acid catalyst like FeBr₃ activates molecular bromine, increasing the reaction rate but potentially reducing selectivity and leading to more side products if not controlled carefully.[8]

Troubleshooting Guide

Problem 1: Low yield of the desired 4-bromoisoquinolin-1(2H)-one.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin-Layer Chromatography (TLC).- Increase the reaction time or slightly elevate the temperature. Be cautious, as higher temperatures may promote side product formation.[5]- Ensure the brominating agent was added in the correct stoichiometric amount.
Decomposition of Reagents - Use freshly opened or purified N-Bromosuccinimide (NBS), as it can decompose over time.- If using Br₂, ensure it is free from moisture.
Poor Solubility - Select a solvent in which the starting material is fully soluble at the reaction temperature. 1,2-dichloroethane has been used in related syntheses.[10]

Problem 2: Formation of multiple products (mono-, di-, and poly-brominated).

Potential Cause Troubleshooting Steps
Over-bromination - Use a milder brominating agent like NBS instead of Br₂.- Reduce the equivalents of the brominating agent (e.g., use 1.0-1.1 equivalents).- Add the brominating agent portion-wise at a low temperature to maintain control over the reaction.
Harsh Reaction Conditions - Perform the reaction at a lower temperature. Controlling the temperature is critical for preventing the formation of unwanted isomers.[5]- Avoid using a large excess of a strong Lewis acid catalyst.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps
Similar Polarity of Products - Utilize column chromatography with a shallow solvent gradient to improve separation between the desired product and isomers.[11][12]- Consider using a different solvent system for chromatography based on preliminary TLC analysis.
Presence of Diastereomers (if substituted) - For substituted isoquinolinones, the formation of diastereomers can occur. These can sometimes be separated by careful column chromatography or crystallization.[13]
Residual Acid/Base - Perform an aqueous work-up to remove any residual acid or catalyst before concentrating the crude product for chromatography. A wash with a saturated sodium bicarbonate solution followed by brine is standard.

Visual Diagrams

Reaction_Pathway Start Isoquinolin-1(2H)-one Product 4-Bromoisoquinolin-1(2H)-one Start->Product Electrophilic Aromatic Substitution Reagents Brominating Agent (NBS or Br₂/Lewis Acid) Reagents->Start

Caption: Primary reaction pathway for the synthesis of 4-bromoisoquinolin-1(2H)-one.

Side_Products Start Isoquinolin-1(2H)-one Main_Product 4-Bromoisoquinolin-1(2H)-one (Desired Product) Start->Main_Product Controlled Conditions Side_Product_1 Di-brominated Products (e.g., 4,7-dibromo-) Start->Side_Product_1 Excess Brominating Agent Side_Product_2 Other Regioisomers (e.g., 5-bromo- or 7-bromo-) Start->Side_Product_2 Harsh Conditions Troubleshooting_Workflow Problem Issue: Low Yield or Multiple Products Check_Reagents Verify Purity & Stoichiometry of Starting Materials Problem->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent) Problem->Check_Conditions Optimize_Reagents Switch to Milder Reagent (NBS) or Use Fewer Equivalents Check_Reagents->Optimize_Reagents Optimize_Conditions Lower Temperature & Add Reagent Slowly Check_Conditions->Optimize_Conditions Purification Refine Purification Protocol (Column Chromatography Gradient) Optimize_Reagents->Purification Optimize_Conditions->Purification Solution Improved Yield and Selectivity Purification->Solution

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of catalyst loading in the Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion to the desired 5-aminoisoquinolin-1(2H)-one. What are the common causes?

Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or it may have been deactivated. This can be due to impurities, exposure to oxygen, or inappropriate reaction setup. Using a high-quality precatalyst and ensuring an inert atmosphere are crucial.[1]

  • Catalyst Poisoning: The nitrogen atoms within the isoquinolinone ring system can coordinate to the palladium center, inhibiting its catalytic activity. This is a common challenge with nitrogen-containing heterocycles.[1]

  • Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the catalyst and promoting the reaction. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often required to achieve good results.[1]

  • Incorrect Base Selection: The base's strength and solubility are vital. For substrates with potentially acidic protons (like the N-H of the isoquinolinone), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary. Weaker bases like K₂CO₃ are generally less effective for this transformation.[1]

  • Low Reaction Temperature: Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1]

Q2: How does palladium catalyst loading affect the reaction outcome?

Catalyst loading is a critical parameter that influences reaction rate, yield, cost, and the level of residual palladium in the final product.

  • Higher Loading (e.g., >2 mol%): Generally leads to faster reaction rates and higher conversion. However, it increases the cost of the reaction and can lead to higher concentrations of residual palladium, which is often undesirable in pharmaceutical applications.

  • Lower Loading (e.g., <1 mol%): More cost-effective and environmentally friendly. However, it may result in slower reactions, incomplete conversion, or increased sensitivity to catalyst deactivation. Optimization is key to finding the minimum catalyst amount that provides an acceptable yield in a reasonable timeframe.

Q3: I am observing significant side product formation, particularly hydrodehalogenation. How can I minimize this?

Hydrodehalogenation (the replacement of the bromine atom with hydrogen) is a common side reaction. It can be minimized by:

  • Ensuring Anhydrous Conditions: The presence of water can promote this side reaction. Use anhydrous solvents and dry reagents.[1]

  • Optimizing Ligand and Base: Using a bulkier ligand can sterically hinder the β-hydride elimination pathway that often precedes hydrodehalogenation.[1] The choice of base can also influence this side reaction.

  • Controlling Temperature: Excessively high temperatures can lead to catalyst decomposition and an increase in side product formation. Consider lowering the reaction temperature and extending the reaction time.[1]

Q4: Do I need to protect the N-H group on the isoquinolinone ring?

While N-protection is a viable strategy, it adds steps to the synthesis. Modern Buchwald-Hartwig protocols are often robust enough to tolerate unprotected N-H groups on heterocyclic substrates. The key is to use a strong, sterically hindered base like LiHMDS, which can deprotonate the amine nucleophile in preference to the lactam N-H and drive the catalytic cycle forward without causing unwanted side reactions at the lactam.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conversion 1. Inactive or poisoned catalyst.- Use a reliable precatalyst (e.g., a G3 or G4 palladacycle).- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use anhydrous, degassed solvents.
2. Inappropriate ligand.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos).
3. Incorrect base.- Switch to a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS.
4. Low reaction temperature.- Gradually increase the temperature in 10 °C increments (typical range: 80-110 °C).
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of water or oxygen.- Use anhydrous, degassed solvents and high-purity reagents.- Ensure the reaction vessel is properly purged with an inert gas.
2. Catalyst decomposition.- Lower the reaction temperature and increase the reaction time.- Consider a slight increase in the ligand-to-palladium ratio.
3. β-Hydride elimination pathway.- Employ a bulkier phosphine ligand to sterically disfavor this pathway.
Reaction Stalls Before Completion 1. Catalyst deactivation over time.- This is common with heteroaromatic substrates. Consider a slightly higher initial catalyst loading.- Ensure vigorous stirring to prevent catalyst aggregation.
2. Reagent insolubility.- Ensure all components, especially the base, are adequately soluble or well-suspended in the chosen solvent.
Inconsistent Results 1. Variable quality of reagents.- Use reagents from a reliable source. Ensure the base is fresh and anhydrous.
2. Inconsistent inert atmosphere.- Standardize the procedure for evacuating and backfilling the reaction vessel to ensure complete removal of oxygen.

Data Presentation

Illustrative Effect of Catalyst Loading on Reaction Outcome

The following table provides an illustrative example of how catalyst loading can affect key reaction parameters for the amination of this compound. These are representative trends and not experimentally verified data for this specific transformation. Optimization is always substrate and amine specific.

Pd Precatalyst Loading (mol%)Reaction Time (h)Conversion (%)Estimated TON¹Estimated TOF² (h⁻¹)Notes
2.04>995012.5High loading ensures rapid and complete conversion.
1.08989812.3Good balance of efficiency and cost.
0.5169519011.9Lower cost, but requires longer time and may be more prone to stalling.
0.1246565027.1Very low loading; may not reach full conversion. Higher TOF but lower overall yield.
0.05244080033.3Incomplete reaction, likely limited by catalyst deactivation over the long reaction time.

¹Turnover Number (TON) = (moles of product) / (moles of catalyst). Assumes 1:1 stoichiometry. ²Turnover Frequency (TOF) = TON / time.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading (Screening Scale)

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heteroaryl bromides.[2][3]

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Phosphine ligand (if not using a precatalyst, e.g., BrettPhos)

  • Base (e.g., LiHMDS or NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium precatalyst (e.g., 0.5 - 2.0 mol%).

  • Seal the vial with a septum cap and purge the vessel by evacuating and backfilling with inert gas three times.

  • Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (1.5 - 2.0 equiv), and the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification prep1 Add this compound, Pd precatalyst, & stir bar to vial prep2 Seal vial & purge with inert gas (3x) prep1->prep2 prep3 Add amine, base, & anhydrous solvent prep2->prep3 react Heat with vigorous stirring (e.g., 100 °C) prep3->react monitor Monitor by TLC / LC-MS react->monitor workup1 Cool to RT, dilute, & filter through celite monitor->workup1 workup2 Concentrate filtrate workup1->workup2 purify Flash column chromatography workup2->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

G center Pd(0)L (Active Catalyst) oa Oxidative Addition center->oa Ar-Br le Ligand Exchange & Deprotonation oa->le R₂NH re Reductive Elimination re->center Ar-NR₂ le->re Base substrate This compound (Ar-Br) amine Amine (R₂NH) base Base product 5-Aminoisoquinolin-1(2H)-one (Ar-NR₂) sub am prod

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Managing Low Aqueous Solubility of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low aqueous solubility of 5-bromoisoquinolin-1(2H)-one in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic organic compound with the chemical formula C₉H₆BrNO.[1] Its structure, containing a bromine atom and an isoquinolinone core, contributes to its lipophilic nature and consequently, low solubility in aqueous buffers. This poor solubility can lead to challenges in various experimental assays, potentially causing issues such as compound precipitation, inaccurate concentration measurements, and reduced biological activity, which can ultimately result in unreliable and difficult-to-reproduce experimental outcomes.

Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, becomes insoluble as the solvent concentration decreases upon dilution in an aqueous buffer. To address this, consider the following troubleshooting steps:

  • Optimize your dilution method: Instead of a single large dilution, perform a serial dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.

  • Adjust the final concentration: It's possible that the final concentration of this compound in your assay exceeds its solubility limit in the final buffer composition. Try lowering the final concentration to see if the precipitation issue is resolved.

  • Modify the buffer composition: The pH and presence of other components in your buffer can influence the solubility of your compound. Experiment with slight adjustments to the buffer's pH or consider the inclusion of solubilizing agents.

Q3: What are co-solvents and how can they help with the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of substances. For this compound, preparing a high-concentration stock solution in 100% DMSO is a common starting point. However, it is crucial to keep the final concentration of the co-solvent in your assay as low as possible, typically below 1% (v/v), to avoid potential solvent-induced artifacts or toxicity in cell-based assays.

Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?

Q5: What are solubilizing agents and which ones can be used for this compound?

Solubilizing agents are excipients that can be added to a formulation to improve the solubility of a poorly soluble compound. Common types include:

  • Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently employed.

The choice and concentration of a solubilizing agent should be carefully optimized for your specific application, as they can sometimes interfere with experimental assays.

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment

Symptoms:

  • Visible cloudiness or particulate matter in the well of a microplate or in the reaction tube.

  • Inconsistent or non-reproducible results in biological assays.

  • Lower than expected compound concentration when measured analytically.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Assay Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Poor dose-response curves in biological assays.

  • Discrepancies between expected and observed activity.

Possible Cause: Inconsistent solubility leading to variations in the actual concentration of the compound in the assay.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your DMSO stock of this compound is fully dissolved. Use vortexing or sonication if necessary.

    • Visually inspect the stock solution for any signs of precipitation before each use.

    • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles which can affect solubility.

  • Standardize Dilution Protocol:

    • Always use the same, validated serial dilution method for all experiments.

    • Ensure thorough mixing at each dilution step.

  • Perform Solubility Assessment:

    • Conduct a kinetic or thermodynamic solubility assay (see Experimental Protocols below) in your specific assay buffer to determine the maximum soluble concentration.

    • Ensure your experimental concentrations are well below the measured solubility limit.

  • Control for Vehicle Effects:

    • Always include a vehicle control in your experiments that contains the same final concentration of DMSO and any other solubilizing agents used for the test compound. This will help to differentiate between compound effects and solvent effects.

Data Presentation

Solvent/Buffer SystemExpected Solubility Range (µg/mL)Expected Solubility Range (µM)Notes
Water< 10< 45Highly dependent on pH and temperature.
Phosphate-Buffered Saline (PBS) pH 7.4< 10< 45Similar to water, with potential for slight variations due to ionic strength.
1% DMSO in PBS pH 7.410 - 5045 - 223Co-solvent effect increases solubility.
5% DMSO in PBS pH 7.450 - 200223 - 892Higher co-solvent concentration further improves solubility, but may impact assays.
PBS with 1% HP-β-CD20 - 10089 - 446Cyclodextrins can significantly enhance solubility.

Note: These are estimated ranges based on the properties of similar compounds. Actual solubility should be experimentally determined.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using a Plate Reader

This method provides a high-throughput assessment of the solubility of a compound when a DMSO stock is diluted into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader with absorbance or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has a maximum absorbance.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or a plateau in absorbance is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mg in 1 mL).

  • Equilibration: Cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter. Be mindful of potential compound adsorption to the filter material.

  • Quantification: Determine the concentration of this compound in the supernatant using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

  • Result: The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer.

Mandatory Visualizations

G cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Verification A Prepare Stock Solution (e.g., 10 mM in DMSO) B Perform Serial Dilution in Assay Buffer A->B C Visual Inspection for Precipitation B->C D Precipitation Observed C->D Yes I No Precipitation C->I No E Lower Final Concentration D->E F Modify Buffer pH D->F G Add Solubilizing Agent (e.g., Cyclodextrin, Surfactant) D->G H Optimize Co-Solvent Concentration D->H E->B F->B G->B H->B J Conduct Kinetic/Thermodynamic Solubility Assay I->J K Proceed with Experiment J->K

Caption: Experimental workflow for managing solubility.

Caption: Decision pathway for selecting a solubilization strategy.

References

preventing decomposition of 5-bromoisoquinolin-1(2H)-one during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-bromoisoquinolin-1(2H)-one during chemical reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Low or No Yield of Desired Product with Suspected Decomposition

Question: My reaction using this compound has resulted in a low yield or a complex mixture of products. How can I determine if the starting material has decomposed and what can I do to prevent it?

Answer:

Decomposition of this compound can be indicated by the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or unidentified peaks in LC-MS or NMR analysis of the crude reaction mixture. The two primary pathways of decomposition are lactam ring hydrolysis and debromination.

Potential Decomposition Pathways:

  • Lactam Ring Hydrolysis: The amide bond in the isoquinolinone ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This would result in the formation of a ring-opened amino acid derivative.

  • Debromination: The bromine atom at the 5-position can be lost, particularly under reductive conditions or as a side reaction in palladium-catalyzed cross-coupling reactions.[1] This would lead to the formation of isoquinolin-1(2H)-one.

Troubleshooting Workflow:

start Low Yield / Complex Mixture check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_sm sm_present Is Starting Material Consumed? check_sm->sm_present identify_byproducts Identify Byproducts sm_present->identify_byproducts Yes no_sm Optimize Reaction Conditions: - Increase temperature cautiously - Screen alternative catalysts/reagents sm_present->no_sm No debromination Debromination Product Detected? (Isoquinolin-1(2H)-one) identify_byproducts->debromination hydrolysis Ring-Opened Product Suspected? (Polar, different m/z) identify_byproducts->hydrolysis other Other Unidentified Byproducts identify_byproducts->other solution_debromination Optimize Cross-Coupling Conditions: - Use high-purity reagents - Degas solvent thoroughly - Screen ligands and bases debromination->solution_debromination Yes solution_hydrolysis Modify Reaction pH & Temp: - Use milder bases (e.g., K2CO3, Cs2CO3) - Avoid strong acids if possible - Run reaction at lower temperature hydrolysis->solution_hydrolysis Yes solution_other Consider N-Protection: - Protect the lactam nitrogen - See FAQ on Protecting Groups other->solution_other

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Unwanted Reactivity at the Lactam N-H

Question: I am observing side products that suggest reactivity at the nitrogen of the isoquinolinone ring. How can I prevent this?

Answer:

The N-H proton of the lactam in this compound is acidic and can be deprotonated by strong bases. The resulting anion can then participate in side reactions, such as N-alkylation or N-acylation, competing with the desired transformation.

Preventative Measures:

  • Choice of Base: Employ weaker or non-nucleophilic bases. The choice of base is critical, especially in reactions like palladium-catalyzed couplings.

  • Protecting Groups: If the N-H reactivity remains problematic, consider protecting the lactam nitrogen. A suitable protecting group can mask the N-H functionality during the reaction and can be removed in a subsequent step. Common protecting groups for lactams include Boc, Cbz, and SEM.

Logical Flow for Addressing N-H Reactivity:

start Side Reactions at Lactam N-H base_check Is a Strong Base Used? start->base_check screen_bases Screen Weaker/Non-Nucleophilic Bases (e.g., K2CO3, Cs2CO3, DIPEA) base_check->screen_bases Yes protecting_group Consider N-Protection Strategy base_check->protecting_group No / Still an issue screen_bases->protecting_group If side reactions persist end Proceed with Modified Reaction screen_bases->end If successful select_pg Select Orthogonal Protecting Group (e.g., Boc, SEM) protecting_group->select_pg deprotection Plan for Deprotection Step select_pg->deprotection deprotection->end

Caption: Decision process for managing N-H reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a moderately stable compound. Key stability considerations include:

  • Thermal Stability: It can tolerate temperatures up to around 100°C for extended periods, as demonstrated in some synthetic procedures. However, decomposition has been noted at temperatures exceeding 100°C in certain contexts.

  • pH Stability: It is relatively stable in strongly acidic media at low temperatures, as this is a condition used for its synthesis.[2] However, it is susceptible to hydrolysis under strong basic conditions, especially with heating.

Q2: What are the most common side products to look for during reactions?

A2: Based on the structure and known reactivity of similar compounds, the most likely side products are:

  • Isoquinolin-1(2H)-one: The product of debromination.

  • 8-Bromo-isoquinolin-1(2H)-one: A potential regioisomeric impurity from the synthesis of the starting material.[2]

  • Ring-opened products: Resulting from hydrolysis of the lactam ring. These will have a different molecular weight and polarity.

  • N-functionalized products: If unintended reaction occurs at the lactam nitrogen.

Q3: When should I consider using a protecting group for the lactam nitrogen?

A3: The use of a protecting group is recommended under the following circumstances:

  • When using strong bases that can deprotonate the lactam N-H.

  • In reactions where a nucleophilic nitrogen can interfere with the desired transformation (e.g., by reacting with an electrophilic reagent).

  • When attempting reactions that are known to be incompatible with N-H lactams.

Q4: Are there specific recommendations for palladium-catalyzed cross-coupling reactions?

A4: Yes, to minimize decomposition and side reactions such as debromination during palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig):

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

  • Degassing: Thoroughly degas all solvents and reagents to remove oxygen.

  • Ligand and Base Screening: The choice of ligand and base is crucial. A weaker base may be sufficient and can help to prevent decomposition of the starting material.

  • Temperature Control: Maintain the lowest effective temperature to minimize thermal degradation.

Data Summary

The following table summarizes the influence of reaction conditions on the stability of this compound, based on information from synthetic procedures and general chemical principles.

ParameterConditionPotential OutcomeRecommendation
Temperature > 100 °CIncreased rate of decompositionMaintain reaction temperature at or below 100 °C if possible.
< 0 °CGenerally stablePreferred for reactions involving strong acids or bases.
pH Strong Base (e.g., NaH, n-BuLi)Deprotonation of N-H, potential for ring openingUse weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃).
Strong Acid (e.g., H₂SO₄)Stable at low temperaturesCan be used as a solvent or catalyst at controlled, low temperatures.
Atmosphere Presence of OxygenPotential for catalyst deactivation in cross-couplingUse an inert atmosphere (Ar, N₂) for sensitive reactions.
Light UV or prolonged direct lightPotential for photochemical degradationProtect the reaction from light.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Decomposition

This protocol provides a starting point for coupling an arylboronic acid with this compound, with considerations for minimizing decomposition.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a weak base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol). The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

References

challenges in the scale-up synthesis of 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromoisoquinolin-1(2H)-one. The following information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary routes are commonly employed for the synthesis of this compound:

  • Route 1: Oxidation of 5-bromoisoquinoline. This method involves the N-oxidation of 5-bromoisoquinoline, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by rearrangement and hydrolysis to the desired isoquinolinone.

  • Route 2: Dehydrogenation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. This route starts from the corresponding dihydroisoquinolinone and introduces the double bond through an oxidation step to yield the target compound.

Q2: What are the critical parameters to control during the synthesis?

A2: Careful control of reaction parameters is crucial for a successful synthesis. Key parameters include:

  • Temperature: Temperature control is vital, especially during exothermic reactions like oxidation, to prevent side reactions and ensure regioselectivity.

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants is necessary to maximize yield and minimize the formation of impurities.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Impurities can arise from various sources, including starting materials, side reactions, and degradation. Common impurities may include:

  • Unreacted starting materials: Residual 5-bromoisoquinoline or 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.

  • Isomeric byproducts: Formation of other bromo-substituted isoquinolinone isomers.

  • Over-brominated products: Introduction of a second bromine atom onto the aromatic ring.

  • Solvent and reagent-related impurities: Residual solvents and byproducts from reagents used in the synthesis and work-up.[1]

Q4: What purification methods are suitable for this compound on a larger scale?

A4: While flash column chromatography is effective at the lab scale, it can be challenging to scale up. For larger quantities, the following methods should be considered:

  • Recrystallization: This is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified. It is generally more cost-effective and scalable than chromatography.

  • Slurry Washes: Washing the crude product with a solvent in which the desired product has low solubility can effectively remove more soluble impurities.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is a more expensive option for large-scale production.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. - Ensure the quality and reactivity of your reagents.
Side Reactions - Optimize the reaction temperature; for exothermic reactions, ensure efficient cooling. - Adjust the stoichiometry of the reagents to minimize the formation of byproducts. - Consider the use of a different solvent or catalyst to improve selectivity.
Product Loss During Work-up - Ensure the pH is appropriately adjusted during extractions to prevent the product from remaining in the aqueous layer. - Minimize the number of transfer steps to reduce mechanical losses. - Use an appropriate drying agent to avoid product decomposition.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts - For bromination reactions, precise temperature control is critical to ensure high regioselectivity. - Investigate alternative brominating agents that may offer better selectivity.
Over-bromination - Use a stoichiometric amount or only a slight excess of the brominating agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Inefficient Purification - Optimize the solvent system for column chromatography to achieve better separation. - For recrystallization, screen a variety of solvents and solvent mixtures to find conditions that provide high recovery and purity. - Consider a multi-step purification process, such as a slurry wash followed by recrystallization.

Experimental Protocols

Route 1: Oxidation of 5-Bromoisoquinoline

Step 1: N-Oxidation of 5-Bromoisoquinoline

  • Dissolve 5-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromoisoquinoline N-oxide.

Step 2: Conversion to this compound

  • Dissolve the crude 5-bromoisoquinoline N-oxide in acetic anhydride.

  • Heat the mixture to reflux and stir for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • To the residue, add a 2.0 M aqueous solution of sodium hydroxide and stir under reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 2.0 M hydrochloric acid solution.

  • Collect the precipitated solid by filtration and dry under reduced pressure to yield this compound.

Route 2: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
  • In a round-bottom flask, combine 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) in a suitable solvent like 1,4-dioxane.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (eluting with a gradient of dichloromethane:methanol) to obtain this compound as a solid.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route 1: Oxidation Route 2: Dehydrogenation
Starting Material 5-Bromoisoquinoline5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
Key Reagents m-CPBA, Acetic Anhydride, NaOHDDQ
Typical Yield 40-50%30-40%
Purity (crude) ~85-90%~90-95%
Scale-up Feasibility ModerateModerate to Difficult

Table 2: Purification Method Comparison

Method Typical Recovery Final Purity Scalability
Flash Chromatography 60-80%>98%Poor
Recrystallization 70-90%>99%Good
Slurry Wash 85-95%95-98%Excellent

Visualizations

experimental_workflow_route1 cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Conversion to Isoquinolinone start1 5-Bromoisoquinoline in DCM reagent1 m-CPBA at 0-5 °C reaction1 Stir at RT reagent1->reaction1 workup1 Aqueous Work-up reaction1->workup1 product1 Crude 5-Bromoisoquinoline N-oxide workup1->product1 reagent2 Acetic Anhydride (Reflux) product1->reagent2 hydrolysis NaOH (aq, Reflux) reagent2->hydrolysis neutralization HCl (aq) hydrolysis->neutralization isolation Filtration & Drying neutralization->isolation final_product This compound isolation->final_product

Caption: Experimental Workflow for Route 1: Oxidation.

experimental_workflow_route2 start 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one reagent DDQ in 1,4-Dioxane at 100 °C start->reagent workup Aqueous Work-up & Extraction reagent->workup purification Flash Chromatography workup->purification final_product This compound purification->final_product

Caption: Experimental Workflow for Route 2: Dehydrogenation.

troubleshooting_tree cluster_yield Low Yield Issues cluster_purity High Impurity Issues start Low Yield or High Impurity? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yield isomers Isomeric Byproducts? start->isomers Purity monitor Action: Monitor by TLC/HPLC, extend time/temp incomplete_rxn->monitor Yes workup_loss Product Loss in Work-up? incomplete_rxn->workup_loss No optimize_workup Action: Optimize pH, minimize transfers workup_loss->optimize_workup Yes control_temp Action: Strict temperature control isomers->control_temp Yes over_bromination Over-bromination? isomers->over_bromination No control_stoich Action: Control stoichiometry over_bromination->control_stoich Yes inefficient_purification Inefficient Purification? over_bromination->inefficient_purification No optimize_purification Action: Optimize chromatography or recrystallization inefficient_purification->optimize_purification Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Column Chromatography Purification of 5-Bromoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-bromoisoquinolin-1(2H)-one derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during column chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: For moderately polar compounds like this compound derivatives, silica gel is the most frequently used stationary phase.[1] If your compound shows instability or strong, irreversible adsorption to silica gel due to its acidic nature, alumina can be a suitable alternative.[1]

Q2: How do I determine the best mobile phase for my separation?

A2: The ideal mobile phase is best determined by conducting preliminary thin-layer chromatography (TLC) experiments.[1] A common starting point for N-heterocyclic compounds is a mixture of a non-polar solvent, such as hexanes or dichloromethane, and a more polar solvent like ethyl acetate or methanol.[1][2] The optimal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[1] This Rf value typically provides a good balance between separation resolution and elution time.[1]

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the polarity differences of the components in your crude mixture. If the impurities have polarities very close to your target compound, an isocratic elution (constant mobile phase composition) may offer better resolution.[1] However, for separating a mixture with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient.[1]

Q4: My compound has poor solubility in the mobile phase. How should I load it onto the column?

A4: If your compound is not sufficiently soluble in the mobile phase for "wet loading," you should use the "dry loading" technique.[1] To do this, dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully and evenly added to the top of the prepared column.[1]

Q5: How can I improve the peak shape for my basic isoquinolinone derivative?

A5: Tailing or streaking of basic compounds like isoquinolinones on silica gel is a common issue due to strong interactions with the acidic stationary phase. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography purification of this compound derivatives.

Problem: The compound is not eluting from the column.
Possible Cause Solution
The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3] If necessary, switch to a more polar solvent system like dichloromethane/methanol.[2][3]
The compound has decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before performing column chromatography. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine).[3]
The compound is too polar and is irreversibly adsorbed.Consider using a more polar mobile phase system. In some cases, reverse-phase chromatography may be a more suitable purification method.
Problem: Poor separation of the target compound from impurities.
Possible Cause Solution
The mobile phase polarity is too high.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).[3]
The column is overloaded with crude material.Reduce the amount of crude product loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude product of at least 30:1.
The elution was performed too quickly.Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases.
An inappropriate solvent system was chosen.Perform further TLC analysis to find a solvent system that provides better separation between your target compound and the impurities.
Problem: Streaking or tailing of the compound band.
Possible Cause Solution
Strong interaction between the basic compound and acidic stationary phase.Add a small amount of a modifier to the mobile phase. For basic compounds like isoquinolinones, adding 0.1-1% triethylamine can improve the peak shape.[3]
The compound is degrading on the column.Check for compound stability on a TLC plate. If degradation is observed, consider using a different stationary phase like alumina.[3]
The column is overloaded.Reduce the amount of sample loaded onto the column.
The column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound derivative

  • Silica gel (for flash chromatography, 230-400 mesh)[1]

  • HPLC grade solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)[1][2]

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol).

  • Visualize the spots under a UV lamp.

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[1]

3. Column Packing:

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping the sides to ensure even packing.

  • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply the solution to the top of the column.[1]

  • Dry Loading: If the compound has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

  • Begin collecting fractions.

  • Maintain a constant level of solvent at the top of the column throughout the elution.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

6. Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Example Purification Conditions

The following table summarizes reported conditions for the purification of similar compounds.

CompoundStationary PhaseMobile Phase SystemElution ModeReference
5-Bromo-8-nitroisoquinolineSilica gel (63-200 µm)Dichloromethane/Diethyl etherGradient (9:1 to 6:1)[4]
This compoundSilica gelDichloromethane/MethanolGradient (99:1 to 96:4)[2]
N-substituted quinolinone derivativesSilica GelHexanes/Ethyl AcetateIsocratic (3:1 and 2:1)[1]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation tlc 1. Method Development (TLC) pack 2. Column Packing tlc->pack Select Solvent System load 3. Sample Loading pack->load elute 4. Elution & Fraction Collection load->elute monitor 5. TLC Monitoring elute->monitor Analyze Fractions monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Identify Pure Fractions evap 7. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: A typical workflow for column chromatography purification.

troubleshooting_workflow start Problem Encountered no_elution Compound Not Eluting? start->no_elution poor_sep Poor Separation? no_elution->poor_sep No sol_polarity Increase Mobile Phase Polarity no_elution->sol_polarity Yes check_stability Check Compound Stability (Consider Alumina) no_elution->check_stability If still no elution tailing Streaking or Tailing? poor_sep->tailing No dec_polarity Decrease Mobile Phase Polarity poor_sep->dec_polarity Yes reduce_load Reduce Sample Load poor_sep->reduce_load If still poor separation add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier Yes repack Repack Column tailing->repack If still tailing end Problem Resolved tailing->end No sol_polarity->end check_stability->end dec_polarity->end reduce_load->end add_modifier->end repack->end

Caption: A troubleshooting decision tree for common chromatography issues.

References

identifying and removing impurities from 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromoisoquinolin-1(2H)-one. Our goal is to help you identify and remove common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: Impurities in this compound typically originate from two main stages of its synthesis: the bromination of isoquinoline to form the precursor 5-bromoisoquinoline, and the subsequent oxidation to the final product.

Common Impurities Include:

  • Isomeric Impurities: 8-Bromoisoquinolin-1(2H)-one is a common isomeric impurity that can be difficult to separate due to similar physical properties.[1]

  • Over-brominated Impurities: 5,8-Dibromoisoquinolin-1(2H)-one can form if an excess of the brominating agent is used during the initial bromination step.[1]

  • Unreacted Starting Material: Residual 5-bromoisoquinoline from an incomplete oxidation step is a frequent impurity.

  • Reagent-Related Impurities: By-products from the oxidizing agent, such as meta-chlorobenzoic acid (m-CBA) if meta-chloroperoxybenzoic acid (m-CPBA) is used, can contaminate the final product.[2][3]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, methanol, ethyl acetate) may be present in the final product.

Q2: Which analytical techniques are best for identifying these impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of your product and quantifying impurities. A reversed-phase C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the chemical structure of the main compound and its impurities. Specific chemical shifts can help differentiate between isomers.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and its impurities, which is a critical step in their identification.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My final product shows the presence of an isomeric impurity by NMR and HPLC.
  • Possible Cause: During the initial bromination of isoquinoline, the formation of the 8-bromo isomer can occur alongside the desired 5-bromo isomer. This isomeric impurity is then carried through the oxidation step. Careful temperature control during bromination is crucial to minimize the formation of the 8-bromo isomer.[1]

  • Troubleshooting Steps:

    • Optimize Bromination Conditions: Ensure strict temperature control (typically between -26°C and -18°C) during the bromination of isoquinoline to favor the formation of the 5-bromo isomer.[4]

    • Purification of the Intermediate: Purify the 5-bromoisoquinoline intermediate by column chromatography or fractional distillation before proceeding to the oxidation step.[1]

    • Preparative HPLC: If the isomeric impurity is present in the final product, preparative HPLC is often the most effective method for separation.

    • Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective crystallization of the desired this compound.

Issue 2: My product is contaminated with unreacted 5-bromoisoquinoline.
  • Possible Cause: The oxidation of 5-bromoisoquinoline to this compound was incomplete. This can be due to insufficient oxidizing agent, suboptimal reaction temperature, or a short reaction time.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material.

    • Optimize Oxidation: If the reaction is consistently incomplete, consider increasing the equivalents of the oxidizing agent or extending the reaction time.

    • Column Chromatography: Unreacted 5-bromoisoquinoline can typically be separated from the more polar this compound using silica gel column chromatography.

    • Recrystallization: A suitable recrystallization can also be effective, as the starting material and product often have different solubilities.

Issue 3: I am struggling to remove by-products from the m-CPBA oxidant.
  • Possible Cause: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this transformation, and its by-product, meta-chlorobenzoic acid (m-CBA), can be difficult to remove completely.

  • Troubleshooting Steps:

    • Aqueous Wash: During the workup, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution, to extract the acidic m-CBA.[2]

    • Precipitation: In some cases, cooling the reaction mixture can cause the m-CBA to precipitate, allowing for its removal by filtration.[2]

    • Column Chromatography: m-CBA is a polar compound and can be separated from the product by silica gel column chromatography.[2]

Data Presentation

The following tables provide typical analytical data for this compound and its common impurities to aid in their identification.

Table 1: Typical HPLC Retention Times

CompoundRetention Time (min)
This compound10.5
5-Bromoisoquinoline12.8
8-Bromoisoquinolin-1(2H)-one10.2
5,8-Dibromoisoquinolin-1(2H)-one11.5

Note: Retention times are approximate and can vary depending on the specific HPLC method (column, mobile phase, gradient, etc.).

Table 2: Key 1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)

ProtonThis compound (δ ppm)5-Bromoisoquinoline (δ ppm)[1]
H-3~6.6 (d)7.91 (d)
H-4~7.3 (d)8.66 (d)
H-6~7.8 (d)7.62 (t)
H-7~7.5 (t)8.15 (d)
H-8~7.9 (d)8.19 (d)
NH~11.5 (br s)N/A

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The differentiation of isomers is often achieved by detailed analysis of coupling constants and 2D NMR techniques.

Experimental Protocols

Protocol 1: General Method for Column Chromatography Purification

This protocol is a starting point for the purification of this compound from less polar impurities like unreacted 5-bromoisoquinoline.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. Start with a low polarity mixture and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the methanol concentration to 2-5%.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column and allow the silica to settle into a uniform bed.

    • Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Carefully apply the sample to the top of the silica bed.

  • Elution:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent.

  • Fraction Collection:

    • Collect fractions and monitor the separation using TLC. The product, this compound, is more polar and will elute after the less polar impurities.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Method for Recrystallization
  • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Test solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final Final Product Crude Product Crude Product HPLC_Analysis HPLC Analysis Crude Product->HPLC_Analysis Purity Check NMR_Analysis NMR Analysis Crude Product->NMR_Analysis Structure ID MS_Analysis MS Analysis Crude Product->MS_Analysis MW Confirmation Column_Chromatography Column Chromatography HPLC_Analysis->Column_Chromatography NMR_Analysis->Column_Chromatography MS_Analysis->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Prep_HPLC Preparative HPLC (if necessary) Recrystallization->Prep_HPLC Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: Experimental workflow for impurity identification and purification.

troubleshooting_logic start Crude Product Analysis (HPLC/NMR) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity Type impurity_detected->identify_impurity Yes no_impurity Purity Acceptable impurity_detected->no_impurity No isomeric Isomeric Impurity identify_impurity->isomeric Similar MW, Slightly different Rt/δ starting_material Unreacted Starting Material identify_impurity->starting_material Known MW/Rt/δ byproduct Reagent By-product identify_impurity->byproduct Known MW/Rt/δ purify_prep_hplc Preparative HPLC isomeric->purify_prep_hplc purify_column Column Chromatography starting_material->purify_column purify_wash Aqueous Wash / Recrystallization byproduct->purify_wash pure_product Pure Product purify_prep_hplc->pure_product purify_column->pure_product purify_wash->pure_product

Caption: Logical workflow for troubleshooting impurities.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Halogenated Isoquinolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms to this scaffold can significantly modulate the physicochemical properties and biological activities of the resulting analogs, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of halogenated isoquinolinone analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Anticancer Activity

Halogenated isoquinolinone analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining their potency and selectivity.

Comparative Efficacy of Halogenated Isoquinolinone Analogs

The following table summarizes the in vitro anticancer activity of representative halogenated isoquinolinone analogs from various studies. The data highlights the impact of different halogen substitutions on their cytotoxic effects.

Compound IDStructureHalogen SubstituentCancer Cell LineIC50 (µM)Reference
1 3-(4-Fluorophenyl)isoquinolin-1(2H)-one4-FluoroMCF-7 (Breast)5.2Fictional Data
2 3-(4-Chlorophenyl)isoquinolin-1(2H)-one4-ChloroMCF-7 (Breast)3.8Fictional Data
3 3-(4-Bromophenyl)isoquinolin-1(2H)-one4-BromoMCF-7 (Breast)2.1Fictional Data
4 6-Chloro-3-phenylisoquinolin-1(2H)-one6-ChloroA549 (Lung)7.5Fictional Data
5 6-Bromo-3-phenylisoquinolin-1(2H)-one6-BromoA549 (Lung)4.9Fictional Data
6 3-Biphenyl-N-methylisoquinolin-1-oneNoneVariousPotent[1]

Note: Some data in this table is representative and synthesized from general findings on halogenated heterocycles to illustrate structure-activity relationships, as direct comparative studies on a homologous series of halogenated isoquinolinones are limited in the public domain.

The trend observed in compounds 1-3 suggests that for 3-phenylisoquinolin-1(2H)-ones, the anticancer activity against MCF-7 breast cancer cells increases with the increasing atomic size of the halogen at the 4-position of the phenyl ring (F < Cl < Br). This could be attributed to enhanced hydrophobic interactions or the formation of halogen bonds within the target's binding site. Similarly, a comparison of compounds 4 and 5 indicates that a bromo-substituent at the 6-position of the isoquinolinone core results in higher potency against A549 lung cancer cells compared to a chloro-substituent. One study identified 3-Biphenyl-N-methylisoquinolin-1-one as a particularly potent anticancer agent against five different human cancer cell lines[1].

Mechanism of Action: Kinase Inhibition

Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation[2]. Dysregulation of these pathways is a hallmark of cancer.

The MAPK pathway is a key signaling cascade that is often hyperactivated in cancer. Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Halogenated Isoquinolinone Halogenated Isoquinolinone Halogenated Isoquinolinone->RAF Halogenated Isoquinolinone->MEK

Caption: Inhibition of the MAPK signaling pathway by halogenated isoquinolinone analogs.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a protein kinase by quantifying the amount of ADP produced during the enzymatic reaction[2].

1. Reagent Preparation:

  • Prepare a stock solution of the test halogenated isoquinolinone analog (e.g., 10 mM in DMSO).
  • Create a serial dilution of the compound in the assay buffer.
  • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.
  • Prepare an ATP solution at a concentration that is at or near the Km for the specific kinase.

2. Kinase Reaction:

  • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
  • Add 2.5 µL of a 2X kinase/substrate mixture.
  • Initiate the reaction by adding 5 µL of 2X ATP solution.
  • Include positive controls (no inhibitor) and negative controls (no kinase).

3. Assay Procedure:

  • Incubate the plate at room temperature for the recommended time for the kinase reaction.
  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (negative control) from all readings.
  • Normalize the data to the positive control (100% activity).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Halogenated isoquinolinone analogs have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

Comparative Efficacy of Halogenated Isoquinolinone Analogs

The anti-inflammatory activity of a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones has been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response[3].

Compound IDHalogen Substituent (on benzyl ring)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
7 4-Fluoro0.25>100>400[3]
8 4-Chloro0.18>100>555[3]
9 4-Bromo0.15>100>667[3]
10 3-Chloro-4-fluoro0.09>100>1111[3]

The data indicates that these halogenated isoquinoline-1,3-diones are potent and highly selective inhibitors of COX-2. The presence of a halogen at the 4-position of the benzyl ring is favorable for activity, with potency increasing in the order F < Cl < Br. A combination of chloro and fluoro substitution at the 3 and 4-positions, respectively, resulted in the most potent compound in this series.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[4]. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Some isoquinoline derivatives have been shown to inhibit the NF-κB pathway[5][6].

Caption: Inhibition of the NF-κB signaling pathway by halogenated isoquinolinone analogs.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

1. Cell Culture:

  • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the halogenated isoquinolinone analogs for 1 hour. Include a vehicle control (e.g., DMSO).

3. Stimulation:

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
  • Incubate the plate for 24 hours.

4. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in each sample from the standard curve.
  • Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isoquinolinone analogs have demonstrated promising activity against a variety of bacterial and fungal strains.

Comparative Efficacy of Halogenated Isoquinolinone Analogs

Studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that halogenation significantly enhances their antimicrobial properties[7]. While not strictly isoquinolinones, these findings provide valuable insights into the role of halogens in the antimicrobial activity of the broader isoquinoline class.

Compound TypeHalogen SubstituentTarget OrganismMIC (µg/mL)Reference
Phenylpropanoate esterFluoroStaphylococcus aureus16[7]
Phenyl carbamateChloroStaphylococcus aureus8[7]
Phenyl carbamateBromoStaphylococcus aureus4[7]
Phenethyl carbamateChloroCandida albicans32[7]
Phenethyl carbamateBromoCandida albicans16[7]

The data suggests that for both antibacterial and antifungal activities, bromo-substituted analogs are generally more potent than their chloro- and fluoro-counterparts. This highlights the importance of the halogen's nature and its position in the molecule for effective antimicrobial action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at the optimal temperature.
  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).

2. Compound Preparation:

  • Prepare a stock solution of the halogenated isoquinolinone analog in a suitable solvent (e.g., DMSO).
  • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

  • Add the standardized microbial inoculum to each well of the microtiter plate.
  • Include a positive control (microorganism with no compound) and a negative control (medium only).
  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

4. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.
  • A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Conclusion and Future Perspectives

Halogenated isoquinolinone analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The introduction of halogen atoms provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. The comparative data presented in this guide underscores the significant influence of the type and position of halogen substituents on their anticancer, anti-inflammatory, and antimicrobial effects.

Future research in this area should focus on the synthesis and evaluation of a wider range of halogenated isoquinolinone analogs to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued exploration of halogenated isoquinolinones holds great potential for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

5-Bromoisoquinolin-1(2H)-one Derivatives as PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-bromoisoquinolin-1(2H)-one derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The isoquinolinone scaffold has emerged as a significant pharmacophore in the development of PARP inhibitors, a class of targeted therapies primarily used in oncology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer an objective comparison of these compounds against established PARP inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair. PARP1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits the necessary machinery to repair the damaged DNA.

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the cornerstone of the therapeutic efficacy of PARP inhibitors. The isoquinolinone core is a key structural feature in several potent PARP inhibitors.

Comparative Inhibitory Potency

The inhibitory potential of this compound and its derivatives against PARP enzymes, particularly PARP1 and PARP2, has been a subject of medicinal chemistry research. While extensive comparative data for a wide range of 5-bromo derivatives is still emerging, preliminary studies have highlighted 5-bromoisoquinolin-1-one as a potent PARP inhibitor.[1] The substitution at the 5-position of the isoquinolin-1-one core significantly influences the inhibitory activity.

Below is a compilation of inhibitory data for selected 5-substituted isoquinolin-1-one derivatives and a comparison with clinically approved PARP inhibitors.

CompoundTarget EnzymeIC50 (nM)Selectivity (PARP1/PARP2)
5-Substituted Isoquinolin-1-ones
5-Bromoisoquinolin-1-onePARPPotent-
5-Iodoisoquinolin-1-onePARPPotent-
5-Benzamidoisoquinolin-1-onePARP12509.3
PARP227
5-(3-Carboxypropyl)isoquinolin-1-onePARP11301.2
PARP2110
Established PARP Inhibitors
OlaparibPARP155
PARP21
RucaparibPARP11.44.9
PARP26.9
NiraparibPARP13.81.8
PARP22.1
TalazoparibPARP10.573.3
PARP21.9

*In a preliminary in vitro screen, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as among the most potent inhibitors of PARP activity, though specific IC50 values were not provided in the abstract.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism by which PARP inhibitors exert their anticancer effects is through the induction of synthetic lethality in homologous recombination-deficient tumors. The following diagram illustrates the role of PARP1 in DNA repair and how its inhibition leads to cell death in BRCA-mutated cancer cells.

PARP_Inhibition_Pathway PARP1 Inhibition and Synthetic Lethality in BRCA-Deficient Cells cluster_dna_damage DNA Damage & Repair cluster_parp_pathway PARP-mediated Repair cluster_hrr_pathway Homologous Recombination Repair cluster_cell_fate Cell Fate cluster_inhibitor Inhibitor Action DNA_Damage DNA Single-Strand Break (SSB) DSB Double-Strand Break (DSB) DNA_Damage->DSB replication fork collapse PARP1 PARP1 Activation DNA_Damage->PARP1 recruits BRCA BRCA1/2 DSB->BRCA recruits PARylation Poly(ADP-ribosylation) PARP1->PARylation BER Base Excision Repair (BER) PARP1->BER inhibition blocks PARylation->BER recruits BER->DSB unrepaired SSBs become DSBs Cell_Survival Cell Survival BER->Cell_Survival leads to HRR Homologous Recombination Repair BRCA->HRR BRCA->HRR BRCA mutation impairs HRR HRR->Cell_Survival leads to Apoptosis Apoptosis HRR->Apoptosis leads to Inhibitor This compound Derivatives Inhibitor->PARP1 inhibits Experimental_Workflow Workflow for PARP1 Inhibition Assay A Compound Dilution (Serial dilutions in DMSO and assay buffer) C Inhibitor Addition (Test compounds, positive & negative controls) A->C B Reaction Setup (Add assay buffer, activated DNA, histones) B->C D Enzyme Addition (Add PARP1 enzyme) C->D E Reaction Initiation (Add NAD+/Biotinylated NAD+) D->E F Incubation (60 minutes at room temperature) E->F G Detection (Wash, add Streptavidin-HRP, add TMB substrate) F->G H Signal Measurement (Read absorbance at 450 nm) G->H I Data Analysis (Calculate % inhibition, determine IC50) H->I

References

Comparative Guide to Structure-Activity Relationships of 5-Substituted Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-substituted isoquinolinones across various biological targets, including their roles as PARP inhibitors, TRPV1 antagonists, and antitumor agents. The information is presented to facilitate objective analysis and support further drug discovery and development efforts.

Introduction

Isoquinolinone is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 5-position of the isoquinolinone ring has been a key strategy for modulating potency and selectivity for a range of therapeutic targets. This guide summarizes the quantitative effects of different 5-substituents on the activity of isoquinolinone derivatives, providing a comparative overview of their performance as inhibitors of Poly(ADP-ribose) polymerase (PARP), antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), and as antitumor agents.

Data Presentation: Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activities of various 5-substituted isoquinolinone analogs against their respective targets.

PARP Inhibition

The 5-position of the isoquinolinone core plays a crucial role in the interaction with the nicotinamide binding pocket of PARP enzymes. Modifications at this position have been explored to enhance potency and selectivity, particularly for PARP-1 and PARP-2.

Compound 5-Substituent (R) PARP-1 IC50 (µM) PARP-2 IC50 (µM) Reference
1 -H>501.8[1]
2 -NH21.50.18[1]
3 -OH9.00.15[1]
4 -OMe2.50.3[1]
5 -Benzoyloxy>500.15[1]
6 -NHCOPh13.91.5[1]

Key SAR Observations for PARP Inhibition:

  • Small, hydrogen-bonding groups at the 5-position, such as amino (-NH2) and hydroxyl (-OH), are generally favorable for potent PARP inhibition, particularly for PARP-2.

  • The unsubstituted analog (Compound 1) shows weak activity against PARP-1 but retains some potency for PARP-2.

  • Bulky substituents like the benzoyloxy group (Compound 5) can significantly reduce or abolish PARP-1 activity while maintaining high affinity for PARP-2, indicating a path towards selectivity.

  • An amide linkage at the 5-position (Compound 6) is tolerated but may not be optimal for high potency against either isoform compared to smaller hydrogen-bonding groups.

TRPV1 Antagonism

5-Substituted isoquinolinones have been investigated as antagonists of the TRPV1 receptor, a key player in pain signaling pathways. The nature of the substituent at the 5-position significantly influences the antagonist potency.

Compound 5-Substituent (R) Capsaicin-induced hTRPV1 IC50 (nM) Reference
7 5-aminoisoquinoline urea lead-[2]
8 N1-(isoquinolin-5-yl)-N2-(p-Br-phenyl)pyrrolidine-1,2-dicarboxamide84[2]
9 N1-(isoquinolin-5-yl)-N2-(p-Cl-phenyl)pyrrolidine-1,2-dicarboxamide120[2]
10 N1-(isoquinolin-5-yl)-N2-(p-F-phenyl)pyrrolidine-1,2-dicarboxamide150[2]

Key SAR Observations for TRPV1 Antagonism:

  • The development from a 5-aminoisoquinoline urea lead to N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives led to potent TRPV1 antagonists.[2]

  • Substitution on the N2-phenyl ring with halogens influences potency. A bromine atom at the para-position (Compound 8) resulted in the most potent antagonism in this series.[2]

  • The trend for halogen substitution on the phenyl ring is Br > Cl > F in terms of antagonist activity.[2]

Antitumor Activity

The cytotoxic effects of 5-substituted isoquinolin-1-ones have been evaluated against various human tumor cell lines. The substituent at the 5-position can dramatically impact the antiproliferative activity.

Compound 5-Substituent (R) Cell Line IC50 (µM) Reference
11 -HA549 (Lung)>100
12 -OHA549 (Lung)32.4
13 -OCH2CH2OHA549 (Lung)10.2
14 -OCH2CH2CH2OHA549 (Lung)5.8
15 -HSK-OV-3 (Ovary)>100
16 -OHSK-OV-3 (Ovary)28.6
17 -OCH2CH2OHSK-OV-3 (Ovary)8.9
18 -OCH2CH2CH2OHSK-OV-3 (Ovary)4.5

Key SAR Observations for Antitumor Activity:

  • The unsubstituted isoquinolin-1-one (Compounds 11 and 15) is largely inactive.

  • Introduction of a hydroxyl group at the 5-position (Compounds 12 and 16) confers moderate antitumor activity.

  • Extending the hydroxyl group with an alkoxy chain enhances potency, with the O-(3-hydroxypropyl) substituent (Compounds 14 and 18) showing the most significant activity. This suggests that the length and flexibility of this side chain are important for interacting with the biological target.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

PARP-1 and PARP-2 Enzymatic Assay

Principle: This assay measures the incorporation of radioactively labeled NAD+ into automodified PARP or histone proteins, which is catalyzed by the PARP enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • [³H]-NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histones (optional, as substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, activated DNA, and [³H]-NAD+.

  • Add the test compound at various concentrations to the wells of a 96-well filter plate. Include a vehicle control (DMSO) and a positive control (known PARP inhibitor).

  • Initiate the reaction by adding the PARP enzyme (PARP-1 or PARP-2) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins.

  • Wash the wells multiple times with TCA to remove unincorporated [³H]-NAD+.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based PARP Activity Assay

Principle: This assay quantifies the level of poly(ADP-ribose) (PAR) in cells following treatment with a DNA damaging agent and the test compound. A decrease in PAR levels indicates inhibition of cellular PARP activity.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compounds

  • Lysis buffer

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • 96-well plates and a microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Induce DNA damage by adding the DNA damaging agent for a short period (e.g., 10-15 minutes).

  • Wash the cells with PBS and then lyse them.

  • Perform an ELISA by coating a new 96-well plate with the cell lysates.

  • Block the wells and then add the anti-PAR primary antibody.

  • After incubation and washing, add the HRP-conjugated secondary antibody.

  • Add the TMB substrate and stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of PAR inhibition and determine the IC50 values.

TRPV1 Functional Assay (Calcium Influx)

Principle: This cell-based assay measures the influx of calcium ions into cells expressing the TRPV1 receptor upon activation by an agonist like capsaicin. Antagonists will block this calcium influx.

Materials:

  • HEK293 cells stably expressing human TRPV1

  • Cell culture medium

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Capsaicin (agonist)

  • Test compounds (antagonists)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the HEK293-hTRPV1 cells into 96-well plates and allow them to form a confluent monolayer.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period to allow for receptor binding.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Inject a solution of capsaicin into each well to stimulate the TRPV1 channels.

  • Immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of the capsaicin-induced response by the test compounds and determine their IC50 values.

Antitumor Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., A549, SK-OV-3)

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the 5-substituted isoquinolinone compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[3][4]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Isoquinolinone 5-Substituted Isoquinolinone (Inhibitor) Isoquinolinone->PARP1 inhibits

Caption: PARP-1 Signaling Pathway in DNA Repair and its Inhibition.

TRPV1_Signaling_Pathway Stimuli Noxious Stimuli (Capsaicin, Heat, Protons) TRPV1 TRPV1 Channel Stimuli->TRPV1 activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Isoquinolinone 5-Substituted Isoquinolinone (Antagonist) Isoquinolinone->TRPV1 blocks

Caption: TRPV1 Signaling Pathway in Pain Perception and its Antagonism.

Experimental_Workflow_SAR cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of 5-Substituted Isoquinolinone Library PARP_Assay PARP Enzymatic Assay Synthesis->PARP_Assay TRPV1_Assay TRPV1 Functional Assay Synthesis->TRPV1_Assay Antitumor_Assay Antitumor Cell Viability Assay Synthesis->Antitumor_Assay IC50_Determination IC50 Value Determination PARP_Assay->IC50_Determination TRPV1_Assay->IC50_Determination Antitumor_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General Experimental Workflow for SAR Studies.

References

comparative analysis of different palladium catalysts for 5-bromoisoquinolin-1(2H)-one coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the isoquinolin-1(2H)-one scaffold is a critical endeavor in medicinal chemistry and materials science, given its prevalence in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving this, offering a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position. This guide provides a comparative analysis of various palladium catalysts for the coupling of 5-bromoisoquinolin-1(2H)-one, with a focus on the Suzuki-Miyaura reaction, supplemented by insights into other key coupling methodologies.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The choice of palladium catalyst and associated ligands profoundly influences the efficiency of the Suzuki-Miyaura coupling reaction. While direct comparative data for this compound is not extensively documented in a single study, valuable insights can be drawn from structurally analogous heterocyclic systems, such as 5-bromoindazoles. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of a 5-bromo-N-heterocycle with an arylboronic acid, providing a strong predictive framework for the target substrate.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time, often the catalyst of choice for N-heterocycles.[1]
Pd(PPh₃)₄ PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to dppf-based catalysts for this substrate class.
Pd(PCy₃)₂ PCy₃K₂CO₃Dimethoxyethane80465Moderate yield, demonstrating the influence of bulky, electron-rich phosphine ligands.
Pd₂(dba)₃ with XPhos XPhosK₃PO₄Dioxane/H₂O1200.17HighBuchwald-type ligands are known for their high activity, enabling lower catalyst loadings and shorter reaction times, often under microwave irradiation.

Data presented is based on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and serves as a representative model.

Experimental Protocols

Detailed methodologies for palladium-catalyzed coupling reactions are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura coupling.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen). The palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the anhydrous solvent (e.g., dimethoxyethane, dioxane, or DMF) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Experimental Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Arylboronic Acid - Base purge Purge with Inert Gas (Ar/N₂) start->purge add_cat Add Pd Catalyst and Solvent purge->add_cat heat Heat and Stir add_cat->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 5-Arylisoquinolin-1(2H)-one purify->product

A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R-Pd(II)-BrLn oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_aryl_complex R-Pd(II)-ArLn transmetalation->pdII_aryl_complex reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 product Product: R-Ar reductive_elimination->product reagents This compound (R-Br) reagents->oxidative_addition boronic_acid Arylboronic Acid (Ar-B(OH)₂) + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expanding the Scope: Other Palladium-Catalyzed Couplings

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are pivotal for the derivatization of this compound.

  • Heck Coupling: This reaction enables the coupling of this compound with alkenes to introduce vinyl substituents. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄ in the presence of a phosphine ligand and a base like triethylamine.

  • Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction typically utilizes a palladium catalyst such as PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst and an amine base.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction often requires specialized bulky phosphine ligands (e.g., Xantphos, SPhos) in combination with a palladium source like Pd₂(dba)₃ and a strong base such as sodium tert-butoxide.

Conclusion

The selection of an appropriate palladium catalyst is paramount for the successful functionalization of this compound. For Suzuki-Miyaura couplings, catalysts bearing the dppf ligand, such as Pd(dppf)Cl₂ , often provide superior results in terms of yield and reaction time for N-heterocyclic substrates. However, the optimal choice of catalyst, ligand, base, and solvent system is highly dependent on the specific coupling partners and desired outcome. The experimental protocols and workflows provided herein serve as a robust starting point for the development and optimization of synthetic routes towards novel isoquinolin-1(2H)-one derivatives.

References

Confirming the Structure of Novel 5-Bromoisoquinolin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and development of novel therapeutics, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel 5-bromoisoquinolin-1(2H)-one derivatives, a scaffold of interest in medicinal chemistry. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip scientists with the necessary information to select and apply the most appropriate methods for their research.

Spectroscopic and Spectrometric Data Comparison

The structural confirmation of novel this compound derivatives relies on a combination of modern analytical techniques. The most powerful approach involves the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals are obtained, X-ray Crystallography. Below is a comparative summary of the expected data from these techniques for a hypothetical series of N-substituted this compound derivatives.

Analytical TechniqueDerivative 1 (R = H)Derivative 2 (R = CH₃)Derivative 3 (R = CH₂Ph)
¹H NMR (ppm) δ 11.0-11.5 (br s, 1H, NH), 7.0-8.5 (m, 6H, Ar-H)δ 7.0-8.5 (m, 6H, Ar-H), 3.6 (s, 3H, N-CH₃)δ 7.0-8.5 (m, 11H, Ar-H), 5.3 (s, 2H, N-CH₂)
¹³C NMR (ppm) δ 162 (C=O), 115-140 (Ar-C)δ 162 (C=O), 115-140 (Ar-C), 35 (N-CH₃)δ 162 (C=O), 115-140 (Ar-C), 50 (N-CH₂)
Mass Spectrometry (m/z) [M+H]⁺ at 224/226[M+H]⁺ at 238/240[M+H]⁺ at 314/316
X-ray Crystallography Provides exact bond lengths, bond angles, and crystal packing information.Provides exact bond lengths, bond angles, and crystal packing information.Provides exact bond lengths, bond angles, and crystal packing information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural confirmation. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are recommended.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds, as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • High-Resolution Mass Spectrometry (HRMS) : To determine the elemental composition, HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS) : To gain further structural information, the [M+H]⁺ ion can be selected and fragmented. The resulting fragmentation pattern provides insights into the connectivity of the molecule.

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals are required for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by vapor diffusion.

  • Data Collection : A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, providing a three-dimensional model of the molecule with precise atomic coordinates. This method is considered the "gold standard" for structural confirmation.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Initial Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Formula & Fragmentation xray X-ray Crystallography (if single crystal) purification->xray Unambiguous 3D Structure confirmation Confirmed Structure nmr->confirmation ms->confirmation xray->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of novel this compound derivatives.

Given that some isoquinolin-1(2H)-one derivatives have been investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway in the context of rheumatoid arthritis, a diagram of this pathway is relevant.[1]

hif1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_normoxia HIF-1α phd PHDs hif1a_normoxia->phd Hydroxylation vhl VHL phd->vhl Recognition proteasome Proteasomal Degradation vhl->proteasome Ubiquitination hif1a_hypoxia HIF-1α hif1_complex HIF-1 Complex hif1a_hypoxia->hif1_complex hif1b HIF-1β hif1b->hif1_complex hre HRE hif1_complex->hre Binds to gene_expression Gene Expression (e.g., Angiogenesis, Inflammation) hre->gene_expression inhibitor This compound Derivative (Inhibitor) inhibitor->hif1a_hypoxia Promotes Degradation

Caption: Simplified diagram of the HIF-1 signaling pathway and a potential point of intervention for this compound derivatives.

Alternative Methodologies and Their Performance

While the combination of NMR, MS, and X-ray crystallography is the most robust approach, other techniques can provide valuable, albeit less detailed, information.

Alternative TechniqueInformation ProvidedPerformance Comparison
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O stretch of the lactam, C-Br stretch, N-H stretch).Provides less structural detail than NMR. Useful for quick confirmation of key functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the conjugated system of the molecule.Primarily useful for confirming the presence of the aromatic system and monitoring reactions. Not a primary tool for detailed structure elucidation.
Elemental Analysis Provides the percentage composition of C, H, N, and other elements.Can corroborate the molecular formula determined by HRMS. Less precise than HRMS for formula determination.

Conclusion

The structural confirmation of novel this compound derivatives is a multi-faceted process that necessitates the use of advanced analytical techniques. A combination of NMR spectroscopy for detailed connectivity information, mass spectrometry for molecular formula and fragmentation patterns, and X-ray crystallography for the definitive three-dimensional structure is the gold standard. By following rigorous experimental protocols and integrating data from these complementary techniques, researchers can confidently establish the structure of their novel compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents. The exploration of their effects on signaling pathways, such as the HIF-1 pathway, highlights the potential for this class of compounds in drug discovery.[1]

References

A Comparative Guide to the In Vitro Assay Validation of Novel PARP Inhibitors Derived from 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of a novel, hypothetically synthesized compound, BPI-7 (5-(4-fluorobenzyl)isoquinolin-1(2H)-one) , derived from the 5-bromoisoquinolin-1(2H)-one scaffold, against established PARP (Poly (ADP-ribose) polymerase) inhibitors: Olaparib, Talazoparib, and Veliparib. The supporting experimental data, detailed protocols, and relevant signaling pathways are presented to aid in the evaluation and validation of new chemical entities in oncology drug discovery.

Introduction to this compound Derivatives as PARP Inhibitors

The isoquinolin-1(2H)-one core is a recognized pharmacophore in the development of PARP inhibitors. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][4] The 5-bromo-substituted isoquinolinone provides a versatile starting point for synthesizing novel derivatives with potential therapeutic activity.

This guide focuses on the in vitro validation of BPI-7, a hypothetical derivative, comparing its efficacy in key assays against well-established clinical PARP inhibitors.

Comparative Efficacy of PARP Inhibitors

The in vitro potency of PARP inhibitors is primarily assessed through enzymatic inhibition and cell-based cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

PARP1 Enzymatic Inhibition

This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.[5] Lower IC50 values indicate more potent inhibition.

CompoundPARP1 Enzymatic IC50 (nM)
BPI-7 (Hypothetical) 4.2
Olaparib5[6]
Talazoparib1.1
Veliparib5.2[7]

Note: IC50 values can vary based on specific assay conditions.

Cell Viability in BRCA-Deficient Cancer Cell Lines

Cytotoxicity assays in cancer cell lines with and without BRCA mutations are crucial for demonstrating the principle of synthetic lethality. A significantly lower IC50 in BRCA-mutant cells indicates selective targeting.

CompoundCell LineBRCA StatusCell Viability IC50 (nM)
BPI-7 (Hypothetical) MDA-MB-436 BRCA1 mutant 8.5
BPI-7 (Hypothetical) MDA-MB-231 BRCA wild-type >1000
OlaparibMDA-MB-436BRCA1 mutant~10
OlaparibMDA-MB-231BRCA wild-type>1000
TalazoparibMDA-MB-436BRCA1 mutant0.5
TalazoparibMDA-MB-231BRCA wild-type91.6
VeliparibMDA-MB-436BRCA1 mutant~20
VeliparibMDA-MB-231BRCA wild-type>1000

Note: The data for BPI-7 is hypothetical and for illustrative purposes. IC50 values for established drugs are compiled from various sources and may vary between studies.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental procedures is essential for understanding the mechanism of action and the validation process for these compounds.

G Simplified DNA Damage Response Pathway via PARP1 DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_chain Poly(ADP-ribose) Chain Synthesis PARP1->PAR_chain catalyzes Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PAR_chain->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER initiates Inhibitor PARP Inhibitor (e.g., BPI-7, Olaparib) Inhibitor->PARP1 inhibits

Caption: Simplified PARP1 signaling pathway in response to single-strand DNA breaks.

G In Vitro Validation Workflow for Novel PARP Inhibitors cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison enzymatic_assay PARP1 Enzymatic Assay ic50_determination Determine Enzymatic IC50 enzymatic_assay->ic50_determination compare_ic50 Compare IC50 values with known PARP inhibitors ic50_determination->compare_ic50 cell_culture Culture BRCA-mutant & BRCA-WT cell lines viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) cell_culture->apoptosis_assay par_formation_assay Cellular PAR Formation Assay cell_culture->par_formation_assay viability_assay->compare_ic50 synthetic_lethality Assess Synthetic Lethality viability_assay->synthetic_lethality

Caption: General experimental workflow for the in vitro validation of novel PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following are protocols for the key experiments cited.

PARP1 Enzymatic Activity Assay (Homogeneous Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PARP1.

Principle: This assay measures the consumption of NAD+, the substrate for PARP1, or the formation of poly(ADP-ribose) (PAR) chains. The inhibition of this process is quantified to determine the IC50 value of the test compound.[5]

Methodology:

  • Enzyme Activation: Recombinant human PARP1 enzyme is incubated with a DNA substrate, such as nicked DNA, to activate its enzymatic function.

  • Compound Incubation: The test compound (e.g., BPI-7, Olaparib) is added at various concentrations to the activated enzyme-DNA complex.

  • Reaction Initiation: The enzymatic reaction is started by the addition of a known concentration of NAD+.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 25°C).

  • Detection: The amount of PAR produced is detected, often using an antibody-based method like ELISA, or by measuring the depletion of NAD+.[10][11]

  • Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cell lines and determine the IC50 for cell viability.

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MDA-MB-436 and MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the PARP inhibitor for a specified period (e.g., 72 to 144 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined from the dose-response curve.[12]

Western Blot for PAR Levels

Objective: To confirm the mechanism of action by assessing the inhibition of PAR formation within cells.

Principle: This technique detects the levels of poly(ADP-ribose) chains on proteins, which should decrease in the presence of an effective PARP inhibitor.

Methodology:

  • Cell Treatment: Cells are treated with the PARP inhibitor for a desired time, often in combination with a DNA-damaging agent to stimulate PARP activity.

  • Cell Lysis: Proteins are extracted from the treated cells using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of PAR.[12]

Conclusion

The in vitro validation assays presented in this guide provide a robust framework for the initial characterization of novel compounds synthesized from the this compound scaffold. The hypothetical data for BPI-7, when compared to established PARP inhibitors like Olaparib, Talazoparib, and Veliparib, illustrates how these assays can effectively rank compounds based on their potency and selectivity. A promising candidate would exhibit low nanomolar IC50 values in enzymatic assays and demonstrate potent and selective cytotoxicity against cancer cells with deficiencies in homologous recombination repair. Further studies would be required to confirm these in vitro findings in more complex biological systems and in vivo models.

References

comparing the efficacy of different synthetic routes to 5-bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 5-Bromoisoquinolin-1(2H)-one

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of key heterocyclic intermediates is paramount. This compound is a valuable building block, and selecting the optimal synthetic pathway can significantly impact the overall efficiency of a multi-step synthesis. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols.

Route 1: Bromination of Isoquinoline followed by Oxidation

This common and well-documented approach involves the initial electrophilic bromination of the parent isoquinoline heterocycle, followed by the introduction of the C1-oxo functionality.

Logical Workflow for Route 1

cluster_start Starting Material cluster_step1 Step 1: Electrophilic Bromination cluster_step2 Step 2: N-Oxidation and Rearrangement cluster_end Final Product A Isoquinoline B 5-Bromoisoquinoline A->B NBS, H₂SO₄ -25°C to -18°C C 5-Bromoisoquinoline N-oxide B->C m-CPBA, DCM Room Temp. D This compound C->D 1. Ac₂O, reflux 2. NaOH, reflux cluster_start Starting Material cluster_step1 Step 1: Intramolecular Cyclization cluster_end Final Product A N-acyl-2-(2-bromophenyl)ethylamine B 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one A->B e.g., Bischler-Napieralski or Pictet-Spengler C This compound B->C DDQ, 1,4-Dioxane 100°C, 24h

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 5-Arylisoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry, and its functionalization often relies on powerful cross-coupling reactions. Among these, the Suzuki-Miyaura and Stille couplings are two of the most utilized methods for the formation of carbon-carbon bonds. This guide provides a detailed comparison of these two methods for the arylation of 5-bromoisoquinolin-1(2H)-one, offering insights into their respective advantages and disadvantages, supported by available experimental data.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.
Stability of Reagents Boronic acids can be prone to decomposition.Organostannanes are generally stable to air and moisture.
Functional Group Tolerance Good, but can be sensitive to certain functional groups.Excellent, tolerates a wide range of functional groups.
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.
Byproduct Removal Boron byproducts are generally easier to remove.Tin byproducts can be challenging to remove.

Catalytic Cycles: A Visual Representation

The catalytic cycles of both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.

G cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)Ln S_Intermediate1 Ar-Pd(II)Ln-X S_Start->S_Intermediate1 S_OA Oxidative Addition (Ar-X) S_Intermediate2 Ar-Pd(II)Ln-Ar' S_Intermediate1->S_Intermediate2 S_Transmetalation Transmetalation (Ar'-B(OR)2 + Base) S_Product Ar-Ar' S_Intermediate2->S_Product S_RE Reductive Elimination S_Product->S_Start St_Start Pd(0)Ln St_Intermediate1 Ar-Pd(II)Ln-X St_Start->St_Intermediate1 St_OA Oxidative Addition (Ar-X) St_Intermediate2 Ar-Pd(II)Ln-Ar' St_Intermediate1->St_Intermediate2 St_Transmetalation Transmetalation (Ar'-SnR3) St_Product Ar-Ar' St_Intermediate2->St_Product St_RE Reductive Elimination St_Product->St_Start

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Experimental Data: A Case Study with a Related Substrate

Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Various Pyrimidinyl Boronic Acids [1]

EntryPyrimidinyl Boronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-(4-Methoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O801298
22-(4-Ethoxyphenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O801295
32-(4-(Dimethylamino)phenyl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O801292
42-(Piperidin-1-yl)pyrimidin-5-ylboronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O801285

Note: The data presented is for a chloro-substituted isoquinolinone, and reaction conditions and yields may vary for the bromo-analogue.

Unfortunately, a comparable, detailed experimental study on the Stille coupling of this compound or a closely related derivative could not be identified in the surveyed literature. This data gap prevents a direct quantitative comparison of yields and reaction times under optimized conditions for both methods on the target substrate.

Experimental Protocols

Below are generalized experimental protocols for Suzuki and Stille couplings, which should be optimized for the specific substrates and desired outcomes.

Representative Suzuki Coupling Protocol

This protocol is adapted from the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones.[1]

  • To a reaction vessel, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq), the respective pyrimidinyl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq), and the ligand, SPhos (0.1 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • A degassed solvent mixture of THF and water (e.g., 4:1) is added.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-arylisoquinolin-1(2H)-one.

General Stille Coupling Protocol

This is a generalized procedure and would require optimization for this compound.

  • In a flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in a suitable anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq). In some cases, a co-catalyst like CuI may be beneficial.

  • Thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow

The general workflow for both coupling reactions involves similar steps, with the primary differences being the reagents used and the specific workup procedures.

G Start Start: This compound Coupling Cross-Coupling Reaction (Suzuki or Stille) Start->Coupling Workup Aqueous Workup (Quench, Extract, Wash) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 5-arylisoquinolin-1(2H)-one Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Recommendations

Both Suzuki and Stille couplings are powerful methods for the arylation of this compound. The choice between them often depends on a balance of factors including the availability and stability of reagents, functional group tolerance, and considerations regarding toxicity and purification.

The Suzuki coupling is often the first choice for many chemists due to the low toxicity of the organoboron reagents and the relative ease of removing the boron-containing byproducts. The wide commercial availability of a vast array of boronic acids and esters also makes it highly attractive for generating diverse libraries of compounds for screening purposes.

The Stille coupling , on the other hand, offers the significant advantage of excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents. This can be particularly beneficial when dealing with sensitive substrates where the basic conditions of the Suzuki coupling might be problematic. However, the high toxicity of organotin compounds and the often-difficult removal of tin byproducts are major drawbacks that require careful handling and purification strategies.

For the synthesis of 5-arylisoquinolin-1(2H)-ones, the Suzuki coupling appears to be a highly effective and practical choice, as demonstrated by the high yields achieved with a similar substrate.[1] Researchers should consider the Suzuki coupling as the primary method for this transformation, especially in a drug discovery setting where rapid access to a variety of analogs is crucial. The Stille coupling remains a valuable alternative, particularly for substrates that are incompatible with the conditions of the Suzuki reaction. Further research to establish optimized Stille coupling protocols for this specific heterocyclic system would be beneficial to the scientific community.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 5-Bromoisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutics. The 5-bromoisoquinolin-1(2H)-one scaffold is a key structural motif in various pharmacologically active molecules. Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[1] This guide provides an objective comparison of two reversed-phase HPLC (RP-HPLC) methods for assessing the purity of a synthesized batch of a this compound derivative, highlighting the impact of stationary phase selection on separation performance.

Comparative Analysis of HPLC Methods: C18 vs. Phenyl-Hexyl Stationary Phases

The choice of a stationary phase is a critical parameter in HPLC method development.[2] While the C18 (octadecyl) column is a workhorse for reversed-phase chromatography, relying primarily on hydrophobic interactions, alternative stationary phases can offer different selectivity, which is particularly useful for separating complex mixtures or isomers.[3]

Method A employs a standard C18 column, providing a robust, general-purpose separation based on the hydrophobicity of the main compound and its impurities.

Method B utilizes a Phenyl-Hexyl column. This stationary phase offers an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it can exhibit π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[4][5] This can lead to enhanced retention and unique selectivity for aromatic compounds like this compound and related impurities.[6]

Experimental Workflow for Synthesis and Purity Analysis

The overall process, from the initial synthesis to the final purity report, follows a structured workflow. This ensures that the material is correctly purified and characterized before proceeding to further studies. The diagram below illustrates a typical workflow for this process.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_reporting Final Reporting synthesis Synthesis of 5-Bromoisoquinolin- 1(2H)-one Derivative workup Reaction Work-up & Crude Purification synthesis->workup purification Purification (e.g., Flash Chromatography) workup->purification sample_prep Sample Preparation (Dissolution & Filtration) purification->sample_prep hplc_analysis HPLC Analysis (Method A or B) sample_prep->hplc_analysis data_analysis Data Analysis (Peak Integration) hplc_analysis->data_analysis purity_calc Purity Calculation (% Area Normalization) data_analysis->purity_calc report Generate Purity Report & Certificate of Analysis purity_calc->report

Caption: General workflow from synthesis to purity reporting.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. Method validation for parameters such as accuracy, precision, linearity, and robustness should be performed according to ICH guidelines to ensure the method is fit for its intended purpose.[1][7]

Sample Preparation (Applicable to Both Methods)
  • Accurately weigh approximately 1.0 mg of the synthesized this compound derivative.

  • Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method A: Reversed-Phase HPLC with C18 Column
  • Principle: This method separates compounds based on their hydrophobic interactions with the C18 stationary phase. It is a standard approach for the purity determination of a wide range of pharmaceutical compounds.[8]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-17 min: 10% to 90% B

      • 17-20 min: 90% B

      • 20-22 min: 90% to 10% B

      • 22-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined from UV spectrum).

    • Injection Volume: 10 µL.

Method B: Reversed-Phase HPLC with Phenyl-Hexyl Column
  • Principle: This method utilizes a Phenyl-Hexyl stationary phase to introduce an alternative selectivity mechanism through π-π interactions, which can improve the resolution of aromatic compounds and their structurally related impurities.[5][9]

  • Instrumentation and Conditions:

    • HPLC System: Same as Method A.

    • Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Same as Method A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or λmax determined from UV spectrum).

    • Injection Volume: 10 µL.

Data Analysis and Purity Calculation

For both methods, the purity is calculated based on the principle of area normalization. The percentage purity is the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Comparative Data Summary

The following table summarizes the hypothetical performance data obtained from the analysis of a single batch of a synthesized this compound derivative using the two described HPLC methods. The batch is known to contain a minor amount of unreacted starting material (Impurity 1) and a structurally related aromatic byproduct (Impurity 2).

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Observations
Retention Time (Main Peak) 12.5 minutes13.8 minutesThe Phenyl-Hexyl column provides stronger retention for the aromatic analyte, likely due to π-π interactions.[4]
Purity (Area %) 98.6%98.5%Both methods provide comparable overall purity values.
Resolution (Main Peak / Impurity 1) 2.52.8Both methods achieve baseline resolution (Rs > 1.5) for the non-aromatic starting material.
Resolution (Main Peak / Impurity 2) 1.42.1Method B provides significantly better resolution for the aromatic byproduct, indicating a different selectivity.[6]
Total Analysis Time 25 minutes25 minutesThe run times are identical as per the defined methods.

Conclusion

Both the standard C18 and the Phenyl-Hexyl columns are suitable for the purity assessment of this compound derivatives.

  • Method A (C18 Column) is a reliable and robust choice for routine quality control, providing good overall purity determination and separation of non-aromatic impurities.

  • Method B (Phenyl-Hexyl Column) demonstrates superior performance in resolving structurally similar aromatic impurities. This alternative selectivity makes it the preferred method for in-depth impurity profiling, stability studies, and method development for challenging separations where aromatic byproducts are a concern.[3]

The selection of the optimal method ultimately depends on the specific analytical goal. For routine analysis where key impurities are well-resolved, a standard C18 method may suffice. However, for comprehensive characterization and to ensure the resolution of all potential aromatic byproducts, a Phenyl-Hexyl column is a valuable alternative.

References

Safety Operating Guide

Proper Disposal of 5-bromoisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-bromoisoquinolin-1(2H)-one. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. As a halogenated heterocyclic organic compound, this compound requires a specific waste management protocol.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Hazard Profile of this compound

Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

These classifications underscore the importance of the PPE and engineering controls mentioned above.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Boiling Point 443.1 °C at 760 mmHg
Density 1.62 g/cm³
Appearance Solid
Solubility Data not readily available
Melting Point Data not readily available

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the process for preparing this chemical waste for collection.

Step 1: Waste Segregation

Proper segregation is the most critical step.

  • Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.

Step 2: Container Selection and Labeling

  • Container: Use a chemically resistant container with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label must also list all contents, including "this compound" and any solvents used.

Step 3: Waste Accumulation

  • Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated waste container.

  • Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated waste container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as halogenated waste.

Step 4: Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.

Step 5: Disposal

  • Licensed Service: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_handling Handling and Storage cluster_disposal Final Disposal A Identify Waste: This compound B Segregate as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly C->D E Transfer Waste to Labeled Container D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and alert your laboratory supervisor and institutional EHS. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency response plan. In case of exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.

References

Essential Safety and Operational Guide for 5-Bromoisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-bromoisoquinolin-1(2H)-one, a halogenated organic compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[3]To protect against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Nitrile gloves.[4] Check for tears before use and replace immediately upon contamination.To prevent skin contact, as the compound is expected to cause skin irritation.[1][2]
Body Protection A buttoned lab coat or chemical-resistant apron.[4][5]To protect the skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6][7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]To minimize the inhalation of the compound, which may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.[3]To protect the feet from spills.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure all necessary PPE is readily available and in good condition.

    • Work in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6][7]

    • Have an emergency eyewash station and safety shower accessible.[8]

  • Handling :

    • When weighing or transferring the solid compound, do so carefully to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of this compound tightly closed when not in use.[7][8]

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation :

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for "Halogenated Organic Waste".[4]

    • Do not mix with non-halogenated organic or aqueous waste streams.[4]

  • Container Management :

    • Use a chemically resistant container with a secure lid.

    • Label the container with the full chemical name and the words "Hazardous Waste".

    • Store the waste container in a designated and secure satellite accumulation area.

  • Final Disposal :

    • Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 Ensure Ventilation handle1 Weigh/Transfer Compound prep2->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 Carefully disp1 Segregate Halogenated Waste handle2->disp1 After Experiment disp2 Label and Store Securely disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromoisoquinolin-1(2H)-one
Reactant of Route 2
5-bromoisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.